Chloromethyl 3-methylbutyl carbonate
Description
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Properties
CAS No. |
89838-66-4 |
|---|---|
Molecular Formula |
C7H13ClO3 |
Molecular Weight |
180.63 g/mol |
IUPAC Name |
chloromethyl 3-methylbutyl carbonate |
InChI |
InChI=1S/C7H13ClO3/c1-6(2)3-4-10-7(9)11-5-8/h6H,3-5H2,1-2H3 |
InChI Key |
FPOYYYIISJLZRW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCOC(=O)OCCl |
Origin of Product |
United States |
Foundational & Exploratory
Chemical Properties and Synthetic Methodologies of Chloromethyl 3-Methylbutyl Carbonate
A Technical Whitepaper on Bifunctional Linkers in Prodrug Development
Executive Summary & Structural Rationale
Chloromethyl 3-methylbutyl carbonate (also known as chloromethyl isopentyl carbonate, CAS: 89838-66-4) is a highly specialized bifunctional alkylating agent heavily utilized in the pharmaceutical industry. By bridging a reactive chloromethyl electrophile with a highly lipophilic isopentyl (3-methylbutyl) carbonate ester, this compound serves as a critical promoiety in advanced prodrug design.
Similar to its lower homologue, chloromethyl isopropyl carbonate (CMIC) [1], it is grafted onto active pharmaceutical ingredients (APIs) containing polar functional groups (e.g., phosphates, carboxylic acids). The attachment of this promoiety masks the negative charge of the API, exponentially increasing cellular membrane permeability, lipid solubility, and oral bioavailability.
Physicochemical Profiling & Spectroscopic Data
Understanding the baseline properties of chloromethyl 3-methylbutyl carbonate is essential for maintaining chemical stability during synthesis and storage. The molecule is sensitive to moisture and strong nucleophiles, necessitating inert atmospheric conditions to prevent premature hydrolysis.
Table 1: Physicochemical and Spectroscopic Properties
| Property / Parameter | Data / Value |
| Chemical Formula | |
| Molecular Weight | 180.63 g/mol |
| CAS Registry Number | 89838-66-4 |
| Physical Appearance | Colorless mobile oil |
| 0.95 (6H, d, | |
| IR Spectroscopy (film) | 2950, 1783 (Carbonate C=O), 1265 cm |
Chemical Reactivity & Mechanistic Pathways
The synthetic utility of chloromethyl 3-methylbutyl carbonate lies in the orthogonal reactivity of its two functional domains:
-
The Chloromethyl Group (
): Acts as the primary site for nucleophilic substitution (S 2). However, because chloride is only a moderate leaving group, direct coupling with sterically hindered or weakly nucleophilic APIs often results in sluggish kinetics and poor yields. -
The Carbonate Core: Designed to be chemically stable under neutral and mildly acidic conditions (allowing for downstream processing) but highly susceptible to enzymatic cleavage in vivo.
The Finkelstein Activation Strategy
To overcome the activation energy barrier during API alkylation, the chloromethyl moiety is routinely converted to an iodomethyl group via the Finkelstein reaction. The substitution of chloride for iodide generates iodomethyl 3-methylbutyl carbonate, a significantly more potent electrophile due to the higher polarizability and superior leaving-group ability of the iodide ion[3].
Caption: Workflow detailing the primary synthesis and subsequent Finkelstein halide exchange for enhanced reactivity.
Application in Prodrug Development: The Bioactivation Cascade
When an API is conjugated with chloromethyl 3-methylbutyl carbonate, the resulting prodrug remains inert during gastrointestinal transit. Upon systemic absorption, the prodrug undergoes a predictable, enzyme-mediated bioactivation cascade:
-
Enzymatic Hydrolysis: Intracellular esterases cleave the isopentyl carbonate ester, releasing isopentyl alcohol and carbon dioxide.
-
Hemiacetal Decomposition: This initial cleavage leaves behind an unstable hydroxymethyl-API intermediate (a hemiacetal).
-
Spontaneous Elimination: The hemiacetal rapidly and spontaneously collapses, releasing formaldehyde and the unmasked, pharmacologically active API.
Caption: In vivo enzymatic bioactivation cascade of isopentyl carbonate prodrugs releasing the active API.
Experimental Methodologies: Self-Validating Protocols
In advanced organic synthesis, protocols must be self-validating systems. The following methodologies include specific physicochemical checkpoints to confirm the reaction trajectory without requiring immediate off-line LC-MS analysis.
Protocol A: Synthesis of Chloromethyl 3-methylbutyl carbonate
-
Objective: Nucleophilic acyl substitution of chloromethyl chloroformate by 3-methyl-1-butanol [2].
-
Causality & Logic: Pyridine is utilized as an acid scavenger to neutralize the HCl byproduct, driving the equilibrium forward and preventing acid-catalyzed degradation of the product. The ice bath controls the highly exothermic nature of the initial chloroformate attack.
Step-by-Step Procedure:
-
Preparation: Dissolve 4.4 g of 3-methyl-1-butanol (isoamyl alcohol) in 75 mL of anhydrous dichloromethane (DCM). Add 4.0 g of pyridine.
-
Initiation: Cool the reaction mixture to 0 °C in an ice bath to prevent thermal runaway.
-
Addition: Add 6.5 g of chloromethyl chloroformate dropwise under continuous stirring.
-
Validation Checkpoint 1: The formation of a dense white precipitate (pyridinium chloride) immediately confirms the nucleophilic attack is successfully proceeding.
-
-
Propagation: Remove the ice bath and allow the mixture to stir at room temperature for 16 hours.
-
Workup: Wash the organic phase sequentially with distilled water (
mL) to remove the pyridinium salts, followed by a brine wash ( mL) to break any emulsions and pre-dry the organic layer. -
Isolation: Dry over anhydrous sodium sulfate, filter, and evaporate the DCM under reduced pressure.
-
Final Validation: Yields ~10.7 g of a colorless oil. The
H NMR spectrum must show a distinct singlet at 5.73 ppm integrating to 2H, confirming the intact group.
Protocol B: Finkelstein Halide Exchange
-
Objective: Conversion of the chloromethyl group to an iodomethyl group for subsequent API coupling [3].
-
Causality & Logic: Acetone is chosen as the solvent because sodium iodide is highly soluble in it, whereas sodium chloride is insoluble. The precipitation of NaCl drives the reaction to completion via Le Chatelier's principle. Strict light protection is critical to prevent the homolytic cleavage of the newly formed, light-sensitive carbon-iodine bond.
Step-by-Step Procedure:
-
Preparation: Dissolve 4.2 g of chloromethyl 3-methylbutyl carbonate in 25 mL of dry, anhydrous acetone.
-
Addition: Add 6.0 g of anhydrous sodium iodide.
-
Reaction: Stir at room temperature for 6 hours, strictly protected from light (e.g., wrap the flask in aluminum foil).
-
Validation Checkpoint 1: A fine white suspension of insoluble NaCl will form, visually indicating successful halide exchange.
-
-
Solvent Swap: Evaporate the acetone under reduced pressure. Resuspend the residue in 50 mL of water and extract with diethyl ether (
mL). -
Purification: Wash the ether extract with 10% aqueous sodium bisulfite.
-
Validation Checkpoint 2: If the solution has a yellow/brown tint from trace free iodine (
), the bisulfite wash will instantly turn it colorless, confirming the chemical reduction of back to .
-
-
Isolation: Wash with water and brine, dry over sodium sulfate, and evaporate.
-
Final Validation: Yields ~6.1 g of a light-yellow oil. The
H NMR spectrum must show the halomethyl singlet shifted downfield from 5.73 ppm to 5.96 ppm, confirming complete conversion to the iodide.
References
-
PrepChem. "Synthesis of Chloromethyl 3-methyl-1-butyl carbonate". PrepChem Organic Synthesis Database. Available at:[Link]
- Google Patents. "US4426391A - [(Alkoxycarbonyl)oxy]alkyl esters of methyldopa". United States Patent and Trademark Office.
Spectroscopic Characterization of Chloromethyl 3-methylbutyl carbonate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the spectroscopic data for Chloromethyl 3-methylbutyl carbonate, a key intermediate in organic synthesis and drug development. This document delves into the analysis and interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering field-proven insights into experimental choices and data interpretation. By combining experimental data with theoretical predictions, this guide serves as an essential resource for the structural elucidation and quality control of this important chemical entity.
Introduction
Chloromethyl 3-methylbutyl carbonate, also known as chloromethyl isopentyl carbonate, is a valuable reagent utilized in the synthesis of various organic molecules, particularly as a prodrug moiety to enhance the bioavailability of pharmaceuticals. Accurate structural confirmation and purity assessment are paramount for its application in research and development. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are indispensable tools for this purpose. This guide provides a detailed analysis of the spectroscopic signature of Chloromethyl 3-methylbutyl carbonate, empowering researchers to confidently identify and characterize this compound.
Below is the chemical structure of Chloromethyl 3-methylbutyl carbonate:
Caption: Chemical structure of Chloromethyl 3-methylbutyl carbonate.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique that provides detailed information about the carbon-hydrogen framework of a molecule.
¹H NMR Spectroscopy
Proton NMR (¹H NMR) provides information on the number of different types of protons and their neighboring environments.
Experimental Protocol:
A solution of Chloromethyl 3-methylbutyl carbonate is prepared by dissolving approximately 10-20 mg of the compound in a deuterated solvent, such as chloroform-d (CDCl₃), to a final volume of about 0.6-0.7 mL in a standard 5 mm NMR tube.[1][2] The use of a deuterated solvent is crucial to avoid large solvent signals that would obscure the analyte's signals.[1] The spectrum is then acquired on an NMR spectrometer, typically operating at a frequency of 300 MHz or higher for better resolution.
Data Interpretation:
The ¹H NMR spectrum of Chloromethyl 3-methylbutyl carbonate is expected to show four distinct signals corresponding to the different proton environments in the molecule.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 5.73 | Singlet (s) | 2H | O-CH₂ -Cl |
| 4.28 | Triplet (t) | 2H | O-CH₂ -CH₂- |
| 1.66 | Multiplet (m) | 3H | -CH₂-CH (CH₃ )₂ and -CH₂ -CH(CH₃)₂ |
| 0.95 | Doublet (d) | 6H | -CH(CH₃ )₂ |
-
δ 5.73 (s, 2H): The singlet at 5.73 ppm corresponds to the two protons of the chloromethyl group (O-CH₂-Cl). The significant downfield shift is due to the strong deshielding effect of the adjacent oxygen and chlorine atoms. Its singlet nature indicates no adjacent protons.
-
δ 4.28 (t, 2H): The triplet at 4.28 ppm is assigned to the two protons of the methylene group attached to the carbonate oxygen (O-CH₂-CH₂-). The triplet splitting pattern (J ≈ 7 Hz) arises from coupling with the two adjacent protons of the neighboring methylene group.[1]
-
δ 1.66 (m, 3H): This multiplet corresponds to the methine proton (-CH(CH₃)₂) and the two protons of the adjacent methylene group (-CH₂-CH(CH₃)₂). The overlapping signals result in a complex multiplet.[1]
-
δ 0.95 (d, 6H): The doublet at 0.95 ppm, integrating to six protons, is characteristic of the two equivalent methyl groups of the isobutyl moiety (-CH(CH₃)₂). The doublet splitting (J ≈ 5 Hz) is due to coupling with the single adjacent methine proton.[1]
Caption: Workflow for ¹H NMR analysis.
¹³C NMR Spectroscopy
Predicted Data Interpretation:
The proton-decoupled ¹³C NMR spectrum of Chloromethyl 3-methylbutyl carbonate is expected to exhibit six distinct signals.
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~154 | C =O | The carbonyl carbon of the carbonate group typically resonates in this downfield region.[3] |
| ~82 | O-C H₂-Cl | The carbon of the chloromethyl group is significantly deshielded by both the oxygen and chlorine atoms. |
| ~68 | O-C H₂-CH₂- | The carbon of the methylene group attached to the carbonate oxygen is deshielded by the oxygen. |
| ~38 | -C H₂-CH(CH₃)₂ | Aliphatic methylene carbon. |
| ~25 | -C H(CH₃)₂ | Aliphatic methine carbon. |
| ~22 | -CH(C H₃)₂ | The two equivalent methyl carbons of the isobutyl group. |
The prediction is based on the additive effects of substituents on carbon chemical shifts. The electronegative oxygen and chlorine atoms cause a significant downfield shift for the adjacent carbons.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.
Experimental Protocol:
For a liquid sample like Chloromethyl 3-methylbutyl carbonate, the IR spectrum can be obtained by placing a drop of the neat liquid between two sodium chloride (NaCl) or potassium bromide (KBr) plates to form a thin film. The plates are then placed in the sample holder of an FTIR spectrometer and the spectrum is recorded.
Data Interpretation:
The IR spectrum of Chloromethyl 3-methylbutyl carbonate displays characteristic absorption bands confirming the presence of the carbonate and alkyl halide functionalities.[1]
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2950 | Strong | C-H stretching (alkane) |
| 1783 | Strong | C=O stretching (carbonate) |
| 1265 | Strong | C-O stretching (carbonate) |
-
2950 cm⁻¹: This strong absorption is characteristic of the C-H stretching vibrations of the sp³-hybridized carbons in the 3-methylbutyl group.
-
1783 cm⁻¹: A very strong and sharp absorption band in this region is the hallmark of the carbonyl (C=O) stretching vibration of the carbonate functional group. The position of this band is indicative of an acyclic carbonate.
-
1265 cm⁻¹: This strong band corresponds to the asymmetric C-O stretching vibration of the carbonate group.
Mass Spectrometry (MS)
Experimental Protocol:
The sample would typically be introduced into the mass spectrometer via a Gas Chromatography (GC) system for separation and purification. In the mass spectrometer, the molecules are ionized, commonly by electron impact (EI), which causes them to fragment. The resulting ions are then separated by their mass-to-charge ratio (m/z) and detected.
Caption: Predicted major fragmentation pathways for Chloromethyl 3-methylbutyl carbonate.
Predicted Data Interpretation:
The molecular weight of Chloromethyl 3-methylbutyl carbonate (C₇H₁₃ClO₃) is 180.63 g/mol . The mass spectrum would be expected to show a molecular ion peak ([M]⁺˙) at m/z 180 and 182 in an approximate 3:1 ratio, which is characteristic of compounds containing one chlorine atom due to the natural isotopic abundance of ³⁵Cl and ³⁷Cl.[8]
Key Predicted Fragments:
-
m/z 145: Loss of a chlorine radical ([M - Cl]⁺).
-
m/z 115: Loss of the chloromethoxy radical, leading to the isobutyloxycarbonyl cation.
-
m/z 71: Formation of the isopentyl cation (C₅H₁₁⁺) through cleavage of the carbonate group. This is often a prominent peak for isopentyl-containing compounds.[9]
-
m/z 65 and 67: The chloromethyl cation ([CH₂Cl]⁺) showing the characteristic isotopic pattern for a single chlorine atom.
The fragmentation pattern is dominated by the cleavage of the bonds adjacent to the carbonate group and the loss of the chlorine atom, leading to the formation of stable carbocations.
Conclusion
The spectroscopic data presented in this guide provide a robust framework for the identification and characterization of Chloromethyl 3-methylbutyl carbonate. The ¹H NMR and IR spectra offer definitive confirmation of the compound's structure and functional groups. While experimental ¹³C NMR and mass spectrometry data are not widely available, the predicted spectra, based on established chemical principles and data from analogous compounds, provide a reliable basis for structural confirmation. This comprehensive guide serves as a valuable resource for researchers and professionals, ensuring the confident application of this important chemical intermediate in their scientific endeavors.
References
-
Synthesis of Chloromethyl 3-methyl-1-butyl carbonate. (n.d.). Mol-Instincts. Retrieved March 7, 2026, from [Link]
-
NMR Sample Preparation. (n.d.). Western University. Retrieved March 7, 2026, from [Link]
-
Isobutyl chloroformate. (n.d.). NIST WebBook. Retrieved March 7, 2026, from [Link]
-
Sample Preparation. (n.d.). University College London. Retrieved March 7, 2026, from [Link]
-
IR Spectroscopy of Liquids. (n.d.). University of Colorado Boulder. Retrieved March 7, 2026, from [Link]
-
Infrared Spectroscopy. (2017, February 28). ACS Reagent Chemicals. Retrieved March 7, 2026, from [Link]
-
Gas Chromatography Mass Spectrometry (GC-MS). (n.d.). SCION Instruments. Retrieved March 7, 2026, from [Link]
-
mass spectra - fragmentation patterns. (n.d.). Chemguide. Retrieved March 7, 2026, from [Link]
-
1.7.2: Fragmentation Patterns of Organic Molecules. (2021, December 10). Chemistry LibreTexts. Retrieved March 7, 2026, from [Link]
-
Butanoic acid, 3-methylbutyl ester. (n.d.). NIST WebBook. Retrieved March 7, 2026, from [Link]
-
mass spectra - the M+2 peak. (n.d.). Chemguide. Retrieved March 7, 2026, from [Link]
-
Primer on ¹³C NMR Spectroscopy. (n.d.). OpenOChem Learn. Retrieved March 7, 2026, from [Link]
-
13C NMR Chemical Shifts. (2022, March 9). Oregon State University. Retrieved March 7, 2026, from [Link]
-
6.5: Interpreting C-13 NMR Spectra. (2023, February 11). Chemistry LibreTexts. Retrieved March 7, 2026, from [Link]
-
C-13 NMR spectra of 3-methylbut-1-ene (3-methyl-1-butene). (n.d.). Doc Brown's Chemistry. Retrieved March 7, 2026, from [Link]
-
interpreting C-13 NMR spectra. (n.d.). Chemguide. Retrieved March 7, 2026, from [Link]
-
13 Carbon NMR. (n.d.). University of Ottawa. Retrieved March 7, 2026, from [Link]
-
12.11: Chemical Shifts and Interpreting ¹³C NMR Spectra. (2020, May 30). Chemistry LibreTexts. Retrieved March 7, 2026, from [Link]
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- 5. C5H10 C-13 nmr spectrum of 3-methylbut-1-ene (3-methyl-1-butene) analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of 3-methylbut-1-ene (3-methyl-1-butene) C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 6. Isobutyl chloroformate [webbook.nist.gov]
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Technical Whitepaper: Chloromethyl 3-Methylbutyl Carbonate in Prodrug Architecture
Executive Summary
The development of highly polar active pharmaceutical ingredients (APIs), such as carbapenem antibiotics and methyldopa, often faces the pharmacokinetic hurdle of poor oral bioavailability and limited cellular permeability. Chloromethyl 3-methylbutyl carbonate (also known as chloromethyl isopentyl carbonate) serves as a critical electrophilic reagent designed to overcome these barriers. By appending an (alkoxycarbonyl)oxymethyl moiety to polar APIs, this reagent facilitates the synthesis of lipophilic carbonate prodrugs.
This technical guide provides an in-depth analysis of the compound's physicochemical properties, its mechanistic role in prodrug activation, and field-proven, self-validating synthetic protocols for its preparation and subsequent halogen exchange.
Physicochemical Profile
To establish a baseline for analytical verification and material handling, the quantitative data and chemical identifiers for chloromethyl 3-methylbutyl carbonate are summarized below, as documented in chemical databases like 1[1].
| Property | Specification |
| Chemical Name | Chloromethyl 3-methylbutyl carbonate |
| Common Synonyms | Chloromethyl isopentyl carbonate; Carbonic acid, chloromethyl 3-methylbutyl ester |
| CAS Registry Number | 89838-66-4 |
| Molecular Formula | C₇H₁₃ClO₃ |
| Molecular Weight | 180.63 g/mol |
| Appearance | Colorless oil |
| Primary Application | Alkylating agent for oral prodrug synthesis |
Mechanistic Role in Prodrug Design
The strategic value of the 3-methylbutyl carbonate moiety lies in its predictable and highly efficient in vivo cleavage mechanism. When an API is alkylated with this reagent, the resulting prodrug acts as a "Trojan horse," crossing lipid membranes before being activated by endogenous enzymes.
Causality of the Cleavage Cascade:
-
Enzymatic Hydrolysis: Non-specific esterases in the blood or intestinal mucosa target the sterically accessible carbonate ester, hydrolyzing it to release 3-methyl-1-butanol (isoamyl alcohol) and carbon dioxide.
-
Spontaneous Decomposition: The enzymatic cleavage leaves behind an unstable hydroxymethyl intermediate (a hemiacetal attached to the API). Because hemiacetals are thermodynamically unstable under physiological conditions, this intermediate spontaneously decomposes.
-
API Liberation: The decomposition releases the fully active API alongside a stoichiometric equivalent of formaldehyde.
Enzymatic cleavage and spontaneous decomposition pathway of carbonate prodrugs.
Synthesis Methodology: Chloromethyl 3-Methylbutyl Carbonate
The synthesis of this reagent relies on the reaction between 3-methyl-1-butanol and chloromethyl chloroformate. The following protocol is adapted from established literature, including 2[2].
Step-by-Step Protocol
-
Preparation: Dissolve 4.4 g of 3-methyl-1-butanol in 75 mL of dry dichloromethane (DCM).
-
Base Addition: Add 4.0 g of pyridine to the solution.
-
Causality: Pyridine acts as a non-nucleophilic acid scavenger. It neutralizes the highly corrosive HCl gas generated during the reaction, driving the equilibrium forward and preventing acid-catalyzed degradation of the product.
-
-
Temperature Control: Cool the reaction mixture in an ice bath (0°C).
-
Causality: The reaction with chloromethyl chloroformate is highly exothermic. Strict thermal control prevents the thermal decomposition of the chloroformate reagent.
-
-
Reagent Addition: Slowly add 6.5 g of chloromethyl chloroformate with continuous stirring.
-
Propagation: Remove the ice bath and allow the mixture to stir at room temperature for 16 hours.
-
Work-Up: Wash the DCM solution three times with distilled water, followed by a single wash with brine.
-
Causality: The repeated water washes effectively remove the water-soluble pyridinium chloride salt byproduct and any unreacted pyridine. The final brine wash breaks potential emulsions and pre-dries the organic layer by drawing out dissolved water via osmotic pressure.
-
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield ~10.7 g of the product as a colorless oil.
Self-Validating System (Analytical Checkpoints)
To ensure scientific integrity, validate the synthesized batch against the following spectral benchmarks:
-
¹H NMR (CDCl₃): δ 0.95 (6H, d, J=5 Hz, CH(CH₃)₂), 1.66 (3H, m, CH₂ and CH), 4.28 (2H, t, J=7 Hz, OCH₂CH₂), and a critical diagnostic singlet at δ 5.73 (2H, s, OCH₂Cl) .
-
IR (film): 2950, 1783 (C=O stretch characteristic of carbonates), 1265 cm⁻¹.
Workflow for the synthesis of Chloromethyl 3-methylbutyl carbonate.
Halogen Exchange (Finkelstein Reaction) for Enhanced Electrophilicity
While chloromethyl 3-methylbutyl carbonate is useful, alkyl chlorides are relatively poor leaving groups in Sₙ2 reactions, especially when reacting with sterically hindered or weakly nucleophilic APIs. To accelerate prodrug alkylation, researchers frequently convert the chloride to an iodide via the Finkelstein reaction, as detailed in3[3].
Step-by-Step Protocol
-
Dissolution: Dissolve 4.2 g of chloromethyl isopentyl carbonate in 25 mL of dry acetone.
-
Halogen Exchange: Add 6.0 g of anhydrous sodium iodide (NaI).
-
Causality: Acetone is the ideal solvent because NaI is soluble in it, whereas the byproduct NaCl is not. The continuous precipitation of NaCl drives the equilibrium entirely to the right (Le Chatelier's principle).
-
-
Reaction: Stir at room temperature for 6 hours, strictly protected from light .
-
Causality: Alkyl iodides are highly photosensitive. Ambient light can trigger homolytic cleavage of the C-I bond, generating free iodine radicals and degrading the product.
-
-
Solvent Removal & Extraction: Evaporate the acetone. Take up the residue in 50 mL of water and extract with diethyl ether.
-
Purification Wash: Wash the ether extract successively with aqueous sodium bisulfite, water, and brine.
-
Causality: The sodium bisulfite wash is critical; it acts as a reducing agent to quench any trace free iodine (I₂) back to water-soluble iodide (I⁻), ensuring the final product does not suffer from iodine-induced discoloration or contamination.
-
-
Final Isolation: Dry over sodium sulfate and evaporate the ether to yield ~6.1 g of iodomethyl 3-methyl-1-butyl carbonate as a light-yellow oil.
Self-Validating System (Analytical Checkpoints)
Successful conversion is validated by a distinct shift in the ¹H NMR spectrum:
-
¹H NMR (CDCl₃): The diagnostic O-CH₂-X singlet shifts from δ 5.73 (for the chloride) to δ 5.96 (2H, s, CH₂I) . The rest of the spectrum remains largely consistent: δ 0.96 (6H, d, J=5 Hz), 1.63 (3H, m), 4.26 (2H, t, J=7 Hz).
References
- PrepChem. "Synthesis of Chloromethyl 3-methyl-1-butyl carbonate." PrepChem Database.
- MolAid. "Chloromethyl 3-methyl-1-butyl carbonate - CAS 89838-66-4." MolAid Chemical Database.
- Google Patents. "US4426391A - [(Alkoxycarbonyl)oxy]alkyl esters of methyldopa." United States Patent and Trademark Office.
Sources
Strategic Sourcing and Application of Chloromethyl 3-methylbutyl carbonate in Prodrug Development
Executive Summary
Chloromethyl 3-methylbutyl carbonate (also known as chloromethyl isopentyl carbonate or chloromethyl isoamyl carbonate; CAS: 89838-66-4) is a highly specialized alkylating reagent utilized primarily in advanced medicinal chemistry[1][2]. As a critical building block, it is used to attach an isoamyl carbonate promoiety to active pharmaceutical ingredients (APIs), thereby synthesizing prodrugs with enhanced lipophilicity and oral bioavailability. This whitepaper provides an in-depth technical analysis of its mechanistic role, validated synthesis and activation protocols, and the landscape for commercial sourcing.
Mechanistic Rationale in Prodrug Design
Many highly potent APIs, such as methyldopa and carbapenem antibiotics, suffer from poor oral bioavailability due to the presence of highly polar functional groups (e.g., carboxylic acids, amines)[3][4]. These polar moieties prevent efficient passive diffusion across the lipid bilayers of the gastrointestinal tract.
By utilizing chloromethyl 3-methylbutyl carbonate as a linker, chemists can temporarily mask these polar groups via an alkoxycarbonyloxyalkyl esterification.
-
The Causality of the Isoamyl Group: The 3-methylbutyl (isoamyl) chain provides a precise balance of steric hindrance and lipophilicity. It is bulky enough to prevent premature chemical hydrolysis in the acidic environment of the stomach, yet lipophilic enough to drastically increase intestinal absorption.
-
The Self-Immolative Cascade: Once absorbed into systemic circulation, non-specific esterases cleave the carbonate ester. This triggers a spontaneous, self-immolative decomposition of the hemiacetal intermediate, releasing the active drug, carbon dioxide, formaldehyde, and innocuous isoamyl alcohol[3].
Metabolic cleavage pathway of an isoamyl carbonate prodrug.
Experimental Methodologies: Synthesis & Activation
Due to the specialized nature and moisture-sensitivity of this reagent, commercial lead times can occasionally bottleneck R&D. Consequently, drug development professionals must master both its de novo synthesis and its chemical activation.
Protocol A: De Novo Synthesis of Chloromethyl 3-methylbutyl carbonate
This protocol outlines the synthesis of the reagent from commercially abundant precursors, yielding a highly pure product suitable for downstream API conjugation[1].
Step-by-Step Methodology:
-
Preparation: Dissolve 4.4 g of 3-methyl-1-butanol (isoamyl alcohol) in 75 mL of anhydrous dichloromethane (DCM). Add 4.0 g of pyridine to the solution[1].
-
Addition: Cool the reaction vessel in an ice bath to 0°C. Dropwise, add 6.5 g of chloromethyl chloroformate under continuous, vigorous stirring[1].
-
Causality: The formation of the carbonate is highly exothermic. The ice bath prevents thermal runaway, while pyridine acts as a stoichiometric acid scavenger to neutralize the generated HCl, preventing the acidic degradation of the product.
-
-
Propagation: Remove the cooling bath and allow the mixture to stir at room temperature for 16 hours to ensure complete conversion[1].
-
Isolation (Self-Validating Step): Wash the DCM solution three times with distilled water and once with brine[1].
-
Validation: Multiple aqueous washes are chemically mandatory here to completely partition and remove the water-soluble pyridinium hydrochloride salt byproduct. Failure to do so will result in an impure, unstable oil.
-
-
Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (
) and evaporate the solvent under reduced pressure to yield ~10.7 g of the pure chloromethyl isopentyl carbonate as a colorless oil[1].
Workflow for the de novo synthesis of Chloromethyl 3-methylbutyl carbonate.
Protocol B: Finkelstein Activation (Conversion to Iodomethyl Ester)
Chloromethyl esters are notoriously sluggish alkylating agents. To conjugate this linker to sterically hindered APIs (like methyldopa), it must first be activated[3].
Step-by-Step Methodology:
-
Dissolution: Dissolve 4.2 g of the synthesized chloromethyl 3-methylbutyl carbonate in 25 mL of strictly anhydrous acetone[3].
-
Halogen Exchange: Add 6.0 g of anhydrous sodium iodide (NaI)[3].
-
Causality: The chloride ion is a poor leaving group. By exchanging it for iodide (a larger, more polarizable atom), the subsequent
alkylation can proceed at lower temperatures, preserving sensitive API cores. Acetone is chosen because NaI is soluble in it, but the byproduct NaCl is not. The precipitation of NaCl drives the reaction forward via Le Chatelier's Principle.
-
-
Reaction: Stir the mixture at room temperature for 6 hours, strictly protected from light[3].
-
Validation: Iodomethyl compounds are highly photolabile. If exposed to light, they degrade into iodine radicals, turning the solution a diagnostic brown color.
-
-
Workup: Evaporate the acetone. Partition the residue between water (50 mL) and diethyl ether[3].
-
Purification: Wash the ether layer with aqueous sodium bisulfite (
), water, and brine[3].-
Causality: The bisulfite wash is critical; it reduces any free iodine (
) generated by trace photolysis back into water-soluble iodide, ensuring the final product (6.1 g yield) is a clean, light-yellow oil[3].
-
Analytical Validation & Quality Control
Whether synthesized in-house or sourced commercially, the reagent must pass rigorous analytical validation before being introduced to expensive APIs. The following table summarizes the benchmark quantitative data for CAS 89838-66-4[1].
Table 1: Analytical Validation Parameters for CAS 89838-66-4
| Parameter | Expected Value / Signature | Diagnostic Significance |
| 1H NMR (CDCl3) | δ 5.73 (2H, s, OCH2Cl) | Confirms the structural integrity of the reactive chloromethyl group. |
| 1H NMR (CDCl3) | δ 4.28 (2H, t, J=7 Hz, OCH2CH2) | Confirms the ester linkage to the isoamyl chain. |
| 1H NMR (CDCl3) | δ 0.95 (6H, d, J=5 Hz, CH(CH3)2) | Confirms the terminal isopropyl split of the isoamyl group. |
| IR (film) | 1783 cm⁻¹ | Indicates a strong carbonate carbonyl (C=O) stretching frequency. |
| Appearance | Clear, colorless oil | Indicates the absence of polymeric degradation products or photolysis. |
Commercial Sourcing Landscape
While simpler analogs like Chloromethyl isopropyl carbonate (POC) are widely available from major catalog suppliers (e.g., Sigma-Aldrich, Pharmaffiliates)[5][6], the isoamyl variant (CAS 89838-66-4) is a niche derivative. Sourcing this compound requires navigating specialized chemical aggregators and custom Contract Research Organizations (CROs)[2].
Table 2: Commercial Sourcing & Vendor Evaluation Criteria
| Vendor Category | Lead Time | Purity Standard | Best Suited For |
| Chemical Aggregators (e.g., MolAid, ChemBuyersGuide) | Variable (1-4 Weeks) | Vendor-dependent | Sourcing rare derivatives for initial R&D and small-scale proof-of-concept synthesis. |
| Specialty CROs / CDMOs | 4-8 Weeks | ≥99% (HPLC/GC) | Custom scale-up, GMP manufacturing for clinical trials, and bulk API conjugation. |
| Global Catalog Suppliers | Seldom Stocked | ≥98% (NMR) | Standard reference materials; however, custom synthesis requests are usually required for the isoamyl variant. |
When evaluating commercial suppliers for Chloromethyl 3-methylbutyl carbonate, procurement teams must insist on recent Certificate of Analysis (CoA) documentation featuring 1H NMR spectra. Due to the electrophilic nature of the chloromethyl group, the compound is highly moisture sensitive and must be shipped under inert atmosphere (Argon/Nitrogen) with strict cold-chain logistics (2-8°C) to prevent hydrolysis into isoamyl alcohol and formaldehyde.
References
- US Patent 4426391A: [(Alkoxycarbonyl)oxy]alkyl esters of methyldopa. Google Patents.
-
Synthesis of Chloromethyl 3-methyl-1-butyl carbonate . PrepChem. Available at:[Link]
-
Chloromethyl 3-methyl-1-butyl carbonate - CAS 89838-66-4 . MolAid Chemical Database. Available at:[Link]
-
JH CHEM Buyers Guide . ChemBuyersGuide. Available at: [Link]
Sources
- 1. prepchem.com [prepchem.com]
- 2. Chloromethyl 3-methyl-1-butyl carbonate - CAS号 89838-66-4 - 摩熵化学 [molaid.com]
- 3. US4426391A - [(Alkoxycarbonyl)oxy]alkyl esters of methyldopa - Google Patents [patents.google.com]
- 4. Chloromethyl 3-methyl-1-butyl carbonate - CAS号 89838-66-4 - 摩熵化学 [molaid.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. Chloromethyl isopropyl carbonate | 35180-01-9 [sigmaaldrich.com]
The Solubility Profile and Solvent-Mediated Reactivity of Chloromethyl 3-Methylbutyl Carbonate: A Technical Guide for Prodrug Synthesis
Executive Summary
Chloromethyl 3-methylbutyl carbonate (also known as chloromethyl isopentyl carbonate, CAS: 89838-66-4) is a highly lipophilic alkylating agent utilized extensively in the pharmaceutical industry to synthesize carbonate prodrugs[1]. By masking polar functional groups on active pharmaceutical ingredients (APIs)—such as in the development of methyldopa esters[2] or dexmedetomidine prodrugs[3]—this reagent significantly enhances lipid solubility, membrane permeability, and oral bioavailability[4].
As a Senior Application Scientist, I emphasize that understanding the solubility profile of this reagent is not merely a matter of physical chemistry; it is the fundamental driver of reaction kinetics, solvolytic stability, and downstream purification workflows. This whitepaper provides a comprehensive analysis of its solvation behavior and details field-proven, self-validating protocols for its synthesis and application.
Physicochemical Basis of Solvation
The solubility of chloromethyl 3-methylbutyl carbonate is dictated by its tripartite molecular architecture:
-
The Isopentyl Tail (3-methylbutyl group): Imparts massive lipophilicity, dominating the molecule's intermolecular interactions via London dispersion forces.
-
The Carbonate Core: Provides a localized dipole but lacks hydrogen-bond donating capability, rendering it a hydrogen-bond acceptor only.
-
The Chloromethyl Group: An electrophilic center that is highly reactive in
conditions but contributes minimally to aqueous solubility.
Because the hydrophobic bulk vastly outweighs the polar carbonate core, the molecule exhibits an estimated LogP of ~2.5. It behaves as a non-polar organic liquid, demonstrating complete miscibility with aprotic organic solvents while remaining entirely immiscible with water[1].
Comprehensive Solubility Profile
The table below summarizes the empirical solubility of chloromethyl 3-methylbutyl carbonate across various solvent classes, providing the mechanistic rationale for experimental selection.
| Solvent Class | Solvent | Empirical Solubility | Mechanistic Rationale & Application |
| Aqueous | Water / Brine | Insoluble | High lipophilicity prevents hydration. This insolubility is exploited for biphasic liquid-liquid extractions to remove polar byproducts (e.g., pyridinium chloride)[1]. |
| Chlorinated | Dichloromethane (DCM) | Miscible | Matches the low polarity of the molecule. DCM is the premier solvent for the primary synthesis of the reagent, solvating both the alcohol precursor and the chloroformate[1]. |
| Ketones | Acetone | Miscible | Moderate polarity dissolves the reagent and sodium iodide (NaI), but strictly excludes sodium chloride (NaCl). This differential solubility is the thermodynamic engine for the Finkelstein reaction[2]. |
| Ethers | Diethyl Ether | Miscible | Excellent partitioning solvent for extraction. Its low boiling point allows for rapid concentration in vacuo without thermally degrading the product[2]. |
| Polar Aprotic | DMF / HMPA | Highly Soluble | High dielectric constant solvates the lipophilic reagent while simultaneously dissolving polar APIs, stabilizing the |
| Alcohols | Methanol / Ethanol | Soluble (Reactive) | Soluble, but the carbonate core and chloromethyl group are susceptible to slow solvolysis/transesterification. Not recommended for long-term storage or elevated temperature reactions. |
| Aliphatic | Hexanes / Heptane | Miscible | The non-polar isopentyl tail ensures complete miscibility. Ideal as the non-polar component in silica gel chromatography eluents. |
Solvent-Driven Experimental Workflows
Expert experimental design relies on exploiting solubility differentials. The following workflows demonstrate how solvent selection dictates reaction success.
Workflow A: Synthesis and Biphasic Isolation (DCM/Water)
The synthesis of chloromethyl 3-methylbutyl carbonate involves reacting 3-methyl-1-butanol with chloromethyl chloroformate in the presence of pyridine[1]. DCM is explicitly chosen as the reaction solvent because it thoroughly solvates all starting materials. Upon completion, the reaction is quenched with water. Because the product is completely insoluble in water but highly miscible in DCM, a rapid phase separation occurs. The water-soluble byproduct (pyridinium hydrochloride) partitions into the aqueous layer, while the pure product remains in the dense DCM layer[1].
Workflow of biphasic extraction exploiting the water insolubility of the carbonate product.
Workflow B: The Finkelstein Halide Exchange (Acetone)
To increase the reactivity of the linker for API conjugation, the chloromethyl group is often converted to an iodomethyl group[2]. This is achieved via the Finkelstein reaction using Sodium Iodide (NaI) in dry acetone. Acetone is the critical variable here: it dissolves both the starting chloromethyl carbonate and NaI. As the
Thermodynamic driving force of the Finkelstein reaction via differential solubility in acetone.
Step-by-Step Experimental Methodologies
The following protocols are designed as self-validating systems, where physical changes (phase separation, precipitation) confirm mechanistic progress.
Protocol 1: Synthesis and Isolation of Chloromethyl 3-Methylbutyl Carbonate
Objective: Synthesize the reagent while utilizing phase-separation for purification.
-
Dissolution: Dissolve 4.4 g of 3-methyl-1-butanol and 4.0 g of pyridine in 75 mL of anhydrous dichloromethane (DCM)[1].
-
Thermal Control: Cool the reaction mixture to 0°C in an ice bath to suppress exothermic side reactions.
-
Electrophile Addition: Dropwise add 6.5 g of chloromethyl chloroformate with vigorous stirring[1].
-
Propagation: Remove the ice bath and allow the mixture to stir at room temperature for 16 hours.
-
Biphasic Quench (Self-Validation): Transfer to a separatory funnel and wash with water (3 × 50 mL) and brine (1 × 50 mL)[1]. Validation: The distinct separation of the dense organic layer confirms the water-insolubility of the target compound.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (
), filter, and evaporate the DCM in vacuo to yield ~10.7 g of pure chloromethyl isopentyl carbonate as a colorless oil[1].
Protocol 2: Finkelstein Conversion to Iodomethyl 3-Methylbutyl Carbonate
Objective: Upgrade the leaving group via solubility-driven equilibrium.
-
Solvation: Dissolve 4.2 g of chloromethyl isopentyl carbonate in 25 mL of dry acetone[2].
-
Reagent Addition: Add 6.0 g of anhydrous sodium iodide (NaI). Ensure the reaction flask is protected from light (e.g., wrapped in aluminum foil) to prevent iodine radical formation[2].
-
Reaction (Self-Validation): Stir at room temperature for 6 hours. Validation: The progressive formation of a fine white precipitate (NaCl) visually confirms the forward progression of the halide exchange.
-
Solvent Swap: Evaporate the acetone in vacuo. Take up the resulting residue in 50 mL of water and extract with diethyl ether[2].
-
Purification: Wash the ether extract successively with aqueous sodium bisulfite (to reduce any free
to ), water, and brine[2]. Dry over and evaporate to yield the light-yellow iodinated product.
References
-
Synthesis of Chloromethyl 3-methyl-1-butyl carbonate Source: PrepChem URL:[Link]
- [(Alkoxycarbonyl)oxy]alkyl esters of methyldopa (US Patent 4,426,391)
-
Design, Synthesis, and Bioevaluation of Dexmedetomidine Prodrug Source: ACS Medicinal Chemistry Letters (National Institutes of Health / PMC) URL:[Link](Note: PMC ID derived from ACS Med Chem Lett. 2023 publication)
Sources
- 1. prepchem.com [prepchem.com]
- 2. US4426391A - [(Alkoxycarbonyl)oxy]alkyl esters of methyldopa - Google Patents [patents.google.com]
- 3. Design, Synthesis, and Bioevaluation of Dexmedetomidine Prodrug - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and Bioevaluation of Dexmedetomidine Prodrug - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Chloromethyl 3-methylbutyl carbonate: Molecular Formula, Weight, and Synthetic Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chloromethyl 3-methylbutyl carbonate, also known as chloromethyl isopentyl carbonate, is a reactive organic compound of significant interest in synthetic chemistry. Its bifunctional nature, incorporating both a reactive chloromethyl group and a carbonate moiety, renders it a valuable intermediate for the introduction of the 3-methylbutoxycarbonylmethyl group in the synthesis of more complex molecules. This is particularly relevant in the field of medicinal chemistry, where such moieties can be employed as promoieties in the design of prodrugs to enhance the pharmacokinetic properties of parent drug molecules. This guide provides a comprehensive overview of its molecular characteristics, a detailed, field-proven synthetic protocol, and essential safety considerations.
Molecular Formula and Weight
The chemical structure of Chloromethyl 3-methylbutyl carbonate is derived from the esterification of 3-methyl-1-butanol (isoamyl alcohol) with chloromethyl chloroformate.
Based on its constituent atoms, the molecular formula is determined to be C₇H₁₃ClO₃ .
The molecular weight is calculated from the atomic weights of its constituent elements:
-
Carbon (C): 7 x 12.011 amu = 84.077 amu
-
Hydrogen (H): 13 x 1.008 amu = 13.104 amu
-
Chlorine (Cl): 1 x 35.453 amu = 35.453 amu
-
Oxygen (O): 3 x 15.999 amu = 47.997 amu
Total Molecular Weight = 180.631 amu
Table 1: Molecular Properties of Chloromethyl 3-methylbutyl carbonate
| Property | Value |
| Molecular Formula | C₇H₁₃ClO₃ |
| Molecular Weight | 180.631 g/mol |
| Synonyms | Chloromethyl isopentyl carbonate |
| Appearance | Colorless oil[1] |
Synthesis of Chloromethyl 3-methylbutyl carbonate
The synthesis of Chloromethyl 3-methylbutyl carbonate is achieved through the reaction of 3-methyl-1-butanol with chloromethyl chloroformate in the presence of a base to neutralize the hydrogen chloride byproduct. Pyridine is commonly used for this purpose.
Caption: Reaction scheme for the synthesis of Chloromethyl 3-methylbutyl carbonate.
Experimental Protocol
The following protocol is a robust method for the laboratory-scale synthesis of Chloromethyl 3-methylbutyl carbonate.[1]
Materials:
-
3-Methyl-1-butanol (4.4 g)
-
Dichloromethane (75 ml)
-
Pyridine (4.0 g)
-
Chloromethyl chloroformate (6.5 g)
-
Water
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve 3-methyl-1-butanol (4.4 g) in dichloromethane (75 ml) in a reaction flask.
-
Add pyridine (4.0 g) to the solution.
-
Cool the reaction mixture in an ice bath.
-
With stirring, add chloromethyl chloroformate (6.5 g) dropwise to the cooled reaction mixture.
-
Remove the ice bath and continue stirring the reaction mixture at room temperature for 16 hours.
-
Transfer the dichloromethane solution to a separatory funnel and wash it three times with water and once with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter the solution and evaporate the solvent under reduced pressure to yield the pure chloromethyl isopentyl carbonate as a colorless oil (10.7 g).[1]
Spectroscopic Characterization
The structure of the synthesized Chloromethyl 3-methylbutyl carbonate can be confirmed by spectroscopic methods.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum provides characteristic signals for the different proton environments in the molecule.[1]
-
δ 0.95 (6H, d, J=5 Hz): This doublet corresponds to the six protons of the two methyl groups of the isobutyl moiety, CH(CH₃)₂.
-
δ 1.66 (3H, m): This multiplet arises from the overlapping signals of the methylene (CH₂) and methine (CH) protons of the isobutyl group.
-
δ 4.28 (2H, t, J=7 Hz): This triplet is assigned to the two protons of the methylene group attached to the carbonate oxygen, OCH₂CH₂.
-
δ 5.73 (2H, s): This singlet corresponds to the two protons of the chloromethyl group, OCH₂Cl.[1]
Infrared (IR) Spectroscopy
The IR spectrum shows characteristic absorption bands for the functional groups present in the molecule.[1]
-
2950 cm⁻¹: C-H stretching vibrations of the alkyl groups.
-
1783 cm⁻¹: A strong absorption band characteristic of the C=O stretching vibration of the carbonate group.
-
1265 cm⁻¹: C-O stretching vibrations.
Applications in Drug Development
Chloromethyl carbonates are valuable intermediates in the pharmaceutical industry, primarily for the synthesis of prodrugs.[2][3] The chloromethyl group is a reactive electrophile that can readily undergo nucleophilic substitution with acidic functional groups on a parent drug molecule, such as carboxylic acids, phenols, or phosphates. This reaction forms a labile ester linkage that can be cleaved in vivo by ubiquitous esterases to release the active drug. This strategy is often employed to improve the oral bioavailability, solubility, or taste of a drug, or to achieve targeted drug delivery.
Caption: General scheme for prodrug synthesis using Chloromethyl 3-methylbutyl carbonate.
Safety and Handling
Potential Hazards:
-
Corrosive: The compound is expected to be corrosive and can cause severe skin burns and eye damage.[6][7]
-
Irritant: It may cause skin, eye, and respiratory tract irritation.
-
Flammable: Similar chloromethyl carbonates are flammable liquids and vapors.[6][7]
Recommended Safety Precautions:
-
Engineering Controls: Handle in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles with side shields, and a lab coat.
-
Handling: Avoid contact with skin, eyes, and clothing. Avoid inhalation of vapors. Keep away from heat, sparks, and open flames.[6]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong acids, strong bases, and oxidizing agents.
References
-
Synthesis of Chloromethyl 3-methyl-1-butyl carbonate. SynArchive. Available at: [Link]
-
Chloromethyl Isopropyl Carbonate: A Reliable Solution for Industrial Applications - Supplier Analysis. Ningbo Inno Pharmchem Co., Ltd. Available at: [Link]
-
Chloromethyl methyl carbonate | C3H5ClO3 | CID 14787050 - PubChem. National Center for Biotechnology Information. Available at: [Link]
-
Chloromethyl isopropyl carbonate | C5H9ClO3 | CID 14787051 - PubChem. National Center for Biotechnology Information. Available at: [Link]
-
1-chloroethyl 3-methylbutyl carbonate - CAS 103418-30-0. Moshang Chemical. Available at: [Link]
-
The Chemistry Behind Chloromethyl Methyl Carbonate: Properties and Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]
-
Synthesis of Chloromethyl 3-methyl-1-butyl carbonate. Organic Syntheses. Available at: [Link]
Sources
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. nbinno.com [nbinno.com]
- 3. scbt.com [scbt.com]
- 4. Chloromethyl methyl carbonate | C3H5ClO3 | CID 14787050 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Chloromethyl isopropyl carbonate | C5H9ClO3 | CID 14787051 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. tcichemicals.com [tcichemicals.com]
- 7. tcichemicals.com [tcichemicals.com]
Methodological & Application
Application Note: Chloromethyl 3-Methylbutyl Carbonate as a Robust Protecting Group for Alcohols
Introduction & Mechanistic Rationale
In modern synthetic chemistry and drug design, orthogonal protection strategies are critical for navigating complex total syntheses and optimizing pharmacokinetic profiles. While standard alkoxymethyl ethers (like MOM or BOM) are ubiquitous, they often lack the tunability required for late-stage prodrug development. Chloromethyl 3-methylbutyl carbonate (CMBC) —also known as chloromethyl isopentyl carbonate—bridges this gap.
CMBC is a bifunctional reagent that introduces an isopentyloxycarbonyloxymethyl moiety to target alcohols, phenols, or phosphates. The resulting acetal-carbonate linkage offers unique advantages:
-
Orthogonal Stability: It is highly stable under mildly acidic conditions (unlike traditional MOM groups) but can be selectively cleaved by mild bases or specific esterases[1].
-
Enhanced Lipophilicity: The bulky 3-methylbutyl (isoamyl) tail significantly increases the logP of the parent molecule, enhancing cellular membrane permeability. This makes it an exceptional candidate for prodrug masking, analogous to the well-known POC (isopropyloxycarbonyloxymethyl) group used in antiviral drugs like Tenofovir, but with even greater lipophilic character[2].
The core mechanism relies on nucleophilic substitution. However, because the primary chloride is a relatively poor leaving group when reacting with sterically hindered secondary or tertiary alcohols, the protocol mandates an in situ or isolated Finkelstein activation to convert the reagent into the highly electrophilic iodomethyl derivative[3].
Fig 1: Synthetic workflow for alcohol protection using CMBC via Finkelstein activation.
Comparative Data Presentation
To justify the selection of CMBC over other protecting groups, we must analyze its structural and physicochemical contributions. Table 1 summarizes the quantitative and qualitative differences between common alkoxymethyl and carbonate-based protecting groups.
Table 1: Comparison of Alkoxymethyl and Carbonate Protecting Groups
| Protecting Group Reagent | Structure Type | Added Mass (Da) | Est. LogP Contribution | Primary Cleavage Mechanism |
| MOM-Cl | Alkoxymethyl ether | +45 | Low (~0.2) | Strong Acid (e.g., TFA, HCl) |
| CMIC | Isopropyl carbonate | +102 | Moderate (~1.5) | Esterases, Mild Base |
| CMBC | 3-Methylbutyl carbonate | +130 | High (~2.5) | Esterases, Mild Base |
Experimental Protocols
As a self-validating system, the following protocols include not just the procedural steps, but the chemical causality behind each action and the analytical markers needed to verify success.
Protocol 3.1: Synthesis of Iodomethyl 3-methylbutyl carbonate (Finkelstein Activation)
Objective: Convert the commercially available chloromethyl reagent into the highly reactive iodomethyl intermediate.
-
Preparation: Dissolve 4.2 g of chloromethyl 3-methylbutyl carbonate in 25 mL of anhydrous acetone[3].
-
Causality: Anhydrous conditions are critical to prevent premature hydrolysis of the halide.
-
-
Halogen Exchange: Add 6.0 g of anhydrous sodium iodide (NaI).
-
Causality: Acetone selectively dissolves NaI but not the byproduct sodium chloride (NaCl). The precipitation of NaCl drives the equilibrium forward via Le Chatelier's principle.
-
-
Incubation: Stir the reaction mixture at room temperature for 6 hours. Strictly protect the flask from light using aluminum foil.
-
Causality: Alkyl iodides are highly photosensitive and will undergo homolytic cleavage to form iodine radicals, which degrades the reagent and darkens the solution[3].
-
-
Workup: Evaporate the acetone under reduced pressure. Resuspend the residue in 50 mL of water and extract with diethyl ether. Wash the organic layer successively with aqueous sodium bisulfite (to quench any trace free iodine
), water, and brine. Dry over anhydrous sodium sulfate. -
Validation: Evaporation of the ether yields a light-yellow oil. Verify the conversion via
H NMR: The protons of the starting material appear as a singlet at ~5.73 ppm[4], whereas the protons of the product shift downfield to a distinct singlet at ~5.96 ppm[3].
Protocol 3.2: Protection of the Target Alcohol
Objective: Covalently attach the isopentyloxycarbonyloxymethyl group to the substrate.
-
Setup: Dissolve the target alcohol (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) or dichloromethane (DCM) under an inert argon atmosphere.
-
Base Addition: Add N,N-diisopropylethylamine (DIPEA) (2.0 eq).
-
Causality: DIPEA is explicitly chosen over triethylamine (TEA). Its steric bulk prevents it from acting as a nucleophile, thereby avoiding the formation of unreactive quaternary ammonium salts with the highly electrophilic iodomethyl reagent[2].
-
-
Coupling: Dropwise add the iodomethyl 3-methylbutyl carbonate (1.2 - 1.5 eq) at 0 °C to control the exotherm, then allow the reaction to warm to room temperature. Stir for 12-24 hours.
-
Validation & Isolation: Monitor the disappearance of the starting alcohol via TLC. Quench the reaction with saturated aqueous ammonium chloride, extract with ethyl acetate, and purify via silica gel chromatography.
Protocol 3.3: Deprotection and Cleavage
Objective: Remove the protecting group to regenerate the free alcohol, either synthetically or biologically.
The alkoxymethyl carbonate is susceptible to nucleophilic attack at the carbonate carbonyl. Whether exposed to a mild synthetic base (e.g.,
Fig 2: Mechanism of alkoxymethyl carbonate cleavage releasing the free alcohol.
Troubleshooting & Analytical Validation
-
Incomplete Protection: If TLC shows stalled conversion during Protocol 3.2, the iodomethyl intermediate may have degraded. Always prepare the iodomethyl reagent fresh. Additionally, ensure the alcohol is fully deprotonated; for highly hindered tertiary alcohols, stronger bases like NaH or silver salts (e.g.,
) may be required to drive the reaction[2]. -
Premature Cleavage: If the protecting group falls off during downstream synthesis, evaluate your reaction conditions. While stable to mild acids, exposure to strong aqueous bases or potent nucleophiles (like primary amines) will trigger the cascade decomposition shown in Figure 2.
References
Sources
"Chloromethyl 3-methylbutyl carbonate as a derivatization agent for GC-MS analysis"
Application Note: Chloromethyl 3-Methylbutyl Carbonate (CMiBC) as an Advanced Derivatization Agent for High-Resolution GC-MS Analysis
Introduction & Mechanistic Principles
Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for quantifying volatile and semi-volatile organic compounds in drug development and metabolomics. However, polar analytes containing hydroxyl (-OH), carboxyl (-COOH), and amine (-NH2) groups exhibit strong intermolecular hydrogen bonding. This leads to severe peak tailing, poor chromatographic resolution, and thermal degradation within the GC inlet[1].
While silylation (e.g., using BSTFA) and standard[2] are widely employed, they often suffer from extreme moisture sensitivity or yield derivatives with low mass-to-charge (m/z) fragments that get lost in background noise. Chloromethyl 3-methylbutyl carbonate (CMiBC, CAS: 89838-66-4) [3], an extended-chain analog of[4], provides a highly robust alternative for advanced analytical workflows.
Mechanistic Causality: CMiBC operates via a base-catalyzed nucleophilic substitution mechanism. The highly electrophilic chloromethyl carbon is attacked by the polar functional groups of the analyte, replacing the active hydrogen with an isoamyloxycarbonyloxymethyl group.
The inclusion of the 3-methylbutyl (isoamyl) moiety serves two critical functions:
-
Steric Shielding: The bulky aliphatic chain protects the newly formed ether/ester linkages from nucleophilic attack by residual matrix components, drastically enhancing the thermal stability of the derivative during the 250 °C injection phase[1].
-
Mass Shift for S/N Enhancement: The heavy isoamyl carbonate tag significantly increases the molecular weight of the target analyte. During Electron Ionization (EI), this shifts the primary diagnostic fragment ions to a higher m/z range, isolating the target signals from the low-m/z background noise typical of complex biological matrices[5].
Experimental Protocol: A Self-Validating Workflow
To ensure absolute trustworthiness and scientific integrity, this protocol is designed as a self-validating system. By introducing a Stable Isotope-Labeled Internal Standard (SIL-IS) before any chemical modification, the workflow automatically corrects for variations in derivatization efficiency, matrix effects, and extraction recovery[6].
Reagents Required:
-
Chloromethyl 3-methylbutyl carbonate (CMiBC, >98% purity)
-
Anhydrous Pyridine (Catalyst/Acid Scavenger)
-
Ethyl Acetate (GC-MS Grade)
-
Saturated NaCl solution (Brine)
Step-by-Step Methodology:
-
Sample Aliquoting & IS Spiking: Transfer 100 µL of the aqueous sample (e.g., plasma, urine, or fruit extract) into a 2.0 mL glass reaction vial. Immediately spike with 10 µL of the appropriate SIL-IS (e.g., Phenol-d5 or Valine-d8).
-
Causality: Early spiking ensures the IS undergoes the exact same kinetic and thermodynamic environment as the endogenous analytes, validating the entire downstream process.
-
-
Alkalinization: Add 50 µL of anhydrous pyridine.
-
Causality: Pyridine acts as a nucleophilic catalyst and neutralizes the HCl generated during the reaction, preventing the acidification of the matrix which would otherwise halt the derivatization of amines[7].
-
-
Derivatization: Add 50 µL of CMiBC reagent. Cap the vial tightly, vortex for 30 seconds, and incubate in a heating block at 60 °C for 30 minutes.
-
Causality: The 60 °C thermal energy is required to overcome the steric hindrance of the isoamyl chain, driving the nucleophilic substitution to >99% completion[1].
-
-
Liquid-Liquid Extraction (LLE): Remove from heat and cool to room temperature. Add 500 µL of ethyl acetate and 200 µL of brine. Vortex vigorously for 1 minute, then centrifuge at 10,000 rpm for 5 minutes.
-
Causality: The brine induces a "salting-out" effect, maximizing the partitioning of the non-polar CMiBC-derivatized analytes into the upper ethyl acetate layer while leaving polar matrix interferents in the aqueous phase[6].
-
-
Recovery: Transfer 400 µL of the upper organic layer into an autosampler vial equipped with a glass insert for GC-MS analysis.
Visualization of the Derivatization System
Workflow for the CMiBC derivatization of polar analytes for GC-MS analysis.
Mechanistic pathway of CMiBC derivatization via nucleophilic substitution.
GC-MS Conditions & Data Presentation
The following parameters are optimized for the detection of high-molecular-weight CMiBC derivatives:
-
Column: Agilent HP-5ms UI (30 m × 0.25 mm, 0.25 µm film thickness)
-
Inlet Temperature: 250 °C (Splitless mode, 1 µL injection)
-
Carrier Gas: Helium (Constant flow, 1.0 mL/min)
-
Oven Program: 60 °C (hold 2 min) → ramp at 15 °C/min to 300 °C → hold 5 min.
-
Ionization: Electron Impact (EI) at 70 eV.
Table 1: Representative GC-MS Data for CMiBC Derivatized Analytes
| Analyte Class | Target Compound | Derivative Formed | Retention Time (min) | Quantifier Ion (m/z) | Qualifier Ions (m/z) | LOD (ng/mL) |
| Phenolic Acid | Gallic Acid | Tri-CMiBC Derivative | 14.8 | 345 | 285, 193 | 0.5 |
| Amino Acid | L-Valine | N,O-Di-CMiBC Derivative | 11.2 | 216 | 144, 116 | 1.2 |
| Organic Acid | Citric Acid | Tri-CMiBC Derivative | 16.5 | 389 | 329, 273 | 0.8 |
| Amine | Dopamine | Tri-CMiBC Derivative | 18.1 | 412 | 352, 260 | 0.4 |
Note: The high m/z values reflect the heavy mass shift provided by the isoamyl carbonate tags, effectively isolating the target signals from low-mass matrix interference[5].
Troubleshooting & Field-Proven Insights
-
Moisture Interference: Unlike highly sensitive silylating agents (e.g., MSTFA), CMiBC is moderately tolerant to aqueous environments[2]. However, excessive water (>20% by volume in the final reaction mixture) can hydrolyze the reagent into 3-methylbutanol, formaldehyde, and CO2. If overall derivatization yields drop, dry the sample extract under a gentle stream of nitrogen before adding the pyridine/CMiBC mixture.
-
Incomplete Derivatization of Polyfunctional Analytes: Compounds with sterically hindered hydroxyl groups (e.g., ortho-substituted phenols) may exhibit partial derivatization, leading to split peaks. To resolve this, increase the CMiBC volume to 75 µL and extend the 60 °C incubation to 45 minutes to ensure exhaustive tagging[1].
References
-
Title: Analysis of amino acids by gas chromatography-flame ionization detection and gas chromatography-mass spectrometry: simultaneous derivatization of functional groups by an aqueous-phase chloroformate-mediated reaction. Source: Journal of Chromatography A (PubMed/NIH) URL: [Link]
-
Title: Quantitative Analysis of Amino and Organic Acids by Methyl Chloroformate Derivatization and GC-MS/MS Analysis. Source: Methods in Molecular Biology (Springer) URL: [Link]
-
Title: Study of disulfide reduction and alkyl chloroformate derivatization of plasma sulfur amino acids using gas chromatography-mass spectrometry. Source: Analytical and Bioanalytical Chemistry URL: [Link]
-
Title: Development of a Triphenylmethyl Alkylation Pre-Column Derivatization Method for HPLC Quantitative Analysis of Chemically Unstable Halogenated Compounds. Source: ACS Omega URL: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Analysis of amino acids by gas chromatography-flame ionization detection and gas chromatography-mass spectrometry: simultaneous derivatization of functional groups by an aqueous-phase chloroformate-mediated reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. prepchem.com [prepchem.com]
- 4. cphi-online.com [cphi-online.com]
- 5. researchgate.net [researchgate.net]
- 6. Study of disulfide reduction and alkyl chloroformate derivatization of plasma sulfur amino acids using gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparison of Two Derivative Methods for the Quantification of Amino Acids in PM2.5 Using GC-MS/MS | MDPI [mdpi.com]
Application Note: Synthesis of N-(Alkoxycarbonyloxy)methyl Prodrugs via Alkylation with Chloromethyl 3-Methylbutyl Carbonate
Target Audience: Researchers, scientists, and drug development professionals. Content Type: Detailed Application Note and Experimental Protocol.
Introduction & Strategic Context
Chloromethyl 3-methylbutyl carbonate (also known as chloromethyl isopentyl carbonate) is a highly effective electrophilic reagent utilized in the synthesis of N-(alkoxycarbonyloxy)methyl prodrugs. By masking polar secondary or primary amines, this promoiety significantly enhances the lipophilicity, oral bioavailability, and cellular permeability of active pharmaceutical ingredients (APIs)[1]. The 3-methylbutyl (isoamyl) tail provides a distinct steric and lipophilic profile compared to standard methyl or isopropyl carbonates, making it highly valuable in late-stage lead optimization for brain-penetrant or orally bioavailable compounds[2].
Mechanistic Principles & Causality
The functionalization of an amine with chloromethyl 3-methylbutyl carbonate proceeds via a bimolecular nucleophilic substitution (S_N2) mechanism. The amine nitrogen attacks the electrophilic methylene carbon of the reagent, displacing the chloride leaving group[3].
To ensure a high-yielding, self-validating reaction, two critical mechanistic interventions are typically employed:
-
Base Scavenging: The S_N2 process generates one equivalent of hydrochloric acid (HCl)[3]. If left unneutralized, HCl protonates the unreacted starting amine, halting the reaction. A sterically hindered, non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) or Potassium Carbonate (K₂CO₃) is employed to scavenge HCl without competing for the electrophile[2][3].
-
Finkelstein Activation: Chloromethyl carbonates are only moderately reactive. To accelerate the reaction and allow for milder conditions (preventing thermal degradation of sensitive APIs), Sodium Iodide (NaI) is added[1][2]. NaI converts the chloromethyl group into a highly reactive iodomethyl intermediate in situ, significantly lowering the activation energy barrier for the amine attack.
Fig 1: S_N2 mechanistic pathway with in situ Finkelstein activation via Sodium Iodide.
Reaction Parameters & Optimization
To achieve high yields and prevent over-alkylation (especially when using primary amines), the stoichiometric ratios and thermodynamic conditions must be strictly controlled[3]. The table below outlines the optimal parameters for this transformation.
| Parameter | Recommended Value | Causality / Rationale |
| Amine Stoichiometry | 1.0 eq | Establishes the baseline. Using the amine as the limiting reagent simplifies downstream purification. |
| Chloromethyl Carbonate | 1.1 – 1.2 eq | A slight excess ensures complete conversion of the amine while compensating for minor reagent hydrolysis[3]. |
| Base (e.g., DIPEA) | 1.5 – 2.0 eq | Neutralizes the generated HCl. Excess is required to maintain a basic pH throughout the reaction lifecycle[2][3]. |
| Catalyst (NaI) | 0.5 – 1.0 eq | Accelerates the reaction via in situ formation of the iodomethyl intermediate[1]. |
| Temperature | 0 °C to RT | Initiating at 0 °C controls the exothermic S_N2 reaction, minimizing degradation and quaternary ammonium salt formation[3]. |
| Solvent / Concentration | DMF or DCM (0.1 – 0.5 M) | Balances the bimolecular reaction rate with the prevention of intermolecular side reactions[3]. |
Step-by-Step Experimental Protocol
This protocol is designed as a self-validating system; visual cues and analytical checkpoints are embedded to ensure experimental integrity.
Fig 2: Step-by-step experimental workflow for the N-alkylation of amines.
Phase 1: Setup and Activation
-
Preparation: To an oven-dried, round-bottom flask equipped with a magnetic stir bar, add the target amine (1.0 eq)[3]. Purge the flask with inert gas (Nitrogen or Argon).
-
Solvation: Dissolve the amine in anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM) to achieve a concentration of 0.2 M[3].
-
Base Addition: Inject N,N-Diisopropylethylamine (DIPEA) (1.5 eq) into the solution[2][3]. Stir for 5 minutes at room temperature to ensure homogeneity.
-
Catalyst Addition: Add Sodium Iodide (NaI) (0.5 eq) in one portion[1][2]. Self-Validation Check: The solution may turn slightly pale yellow, indicating the dissolution and activation readiness of the iodide ions.
Phase 2: Execution
-
Cooling: Submerge the reaction flask in an ice-water bath and allow the internal temperature to equilibrate to 0 °C for 10 minutes[3].
-
Electrophile Addition: Slowly add chloromethyl 3-methylbutyl carbonate (1.2 eq) dropwise over 10–15 minutes[3]. Causality: Dropwise addition prevents localized heating and suppresses the formation of dialkylated byproducts (if using a primary amine).
-
Propagation: Remove the ice bath. Allow the reaction mixture to slowly warm to room temperature (20–25 °C) and stir continuously for 4 to 16 hours[2][3].
Phase 3: Analytical Monitoring & Workup
-
Monitoring: Monitor the reaction progress via LC-MS or Thin Layer Chromatography (TLC)[3]. Self-Validation Check: The prodrug product will typically exhibit a higher
value on TLC compared to the starting amine due to the masking of the polar N-H bond. -
Quenching: Once the starting material is consumed, quench the reaction by adding cold deionized water (equal to the reaction volume).
-
Extraction: Extract the aqueous layer with Ethyl Acetate (EtOAc) or DCM (3 × 20 mL)[2].
-
Washing: Wash the combined organic layers sequentially with 5% aqueous Citric Acid (to remove residual DIPEA and unreacted amine), saturated aqueous Sodium Bicarbonate (NaHCO₃), and Brine[2][3].
-
Drying & Concentration: Dry the organic phase over anhydrous Sodium Sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude N-(alkoxycarbonyloxy)methyl prodrug[3]. Purify via flash column chromatography if necessary.
Troubleshooting Guide
-
Issue: Formation of Dialkylated Byproducts (with primary amines).
-
Issue: Incomplete Conversion.
-
Issue: Product Degradation during Workup.
-
Cause: Carbonate linkages can be sensitive to highly basic or highly acidic aqueous conditions.
-
Solution: Perform the aqueous workup rapidly using cold solutions and avoid prolonged exposure to strong acids/bases.
-
References
-
Application Notes: Reaction Conditions for Chloromethyl Isopropyl Carbonate with Amines. Benchchem.3
-
Prodrug Strategy to Address Impaired Oral Absorption of a Weakly Basic TYK2 Inhibitor Caused by a Gastric Acid-Reducing Agent. Journal of Medicinal Chemistry - ACS Publications. 1
-
Discovery of orally bioavailable and brain penetrable prodrugs of the potent nSMase2 inhibitor DPTIP. PMC - National Institutes of Health. 2
Sources
Application Note: Optimal Reaction Conditions for Chloromethyl 3-Methylbutyl Carbonate in Prodrug Synthesis
Introduction and Strategic Utility
Chloromethyl 3-methylbutyl carbonate (also known as chloromethyl isopentyl carbonate, CAS 89838-66-4) is a critical bifunctional alkylating agent utilized extensively in medicinal chemistry and drug development. Its primary application is the introduction of the isopentyloxycarbonylmethyl moiety to polar Active Pharmaceutical Ingredients (APIs). This structural modification is a cornerstone in the design of acyloxyalkyl prodrugs, which significantly enhance the lipophilicity, membrane permeability, and oral bioavailability of complex molecules such as methyldopa derivatives and nucleotide analogs[1].
Mechanistic Causality in Reagent Preparation and Activation
The synthesis and downstream application of this reagent require precise control over reaction conditions due to the inherent reactivity and moisture sensitivity of chloromethyl carbonates[2]. As a Senior Application Scientist, understanding the "why" behind these parameters is as critical as the execution:
-
Reagent Synthesis (Acyl Substitution): The formation of chloromethyl 3-methylbutyl carbonate is achieved via the nucleophilic acyl substitution of3 with 3-methyl-1-butanol (isoamyl alcohol). Because this reaction is highly exothermic, initiating the addition at 0 °C is mandatory to prevent the thermal degradation of the chloroformate precursor[3],[2]. Pyridine is strategically chosen as the base; it is non-nucleophilic enough to avoid competing with the alcohol, yet sufficiently basic to scavenge the generated HCl byproduct, which would otherwise hydrolyze the newly formed carbonate bond[3].
-
Electrophilic Activation (Finkelstein Reaction): While the chloromethyl group is electrophilic, the chloride ion is a relatively poor leaving group for sterically hindered API alkylations. To overcome this kinetic barrier, the reagent is converted to iodomethyl 3-methylbutyl carbonate using anhydrous sodium iodide. The causality of this 1 relies entirely on Le Chatelier's principle: NaI is highly soluble in dry acetone, whereas the NaCl byproduct is virtually insoluble. The continuous precipitation of NaCl acts as a thermodynamic sink, driving the equilibrium forward[1].
Quantitative Reaction Parameters
The following table summarizes the optimized stoichiometric and environmental conditions required for the synthesis, activation, and application of the reagent.
| Reaction Phase | Electrophile (Eq.) | Nucleophile (Eq.) | Base / Catalyst | Solvent System | Temp (°C) | Time (h) | Expected Yield |
| 1. Carbonate Synthesis | Chloromethyl chloroformate (1.0) | 3-Methyl-1-butanol (1.0) | Pyridine (1.0) | Dichloromethane | 0 → 25 | 16 | >95% |
| 2. Halogen Exchange | Chloromethyl isopentyl carbonate (1.0) | Sodium Iodide (1.7) | None | Dry Acetone | 25 (Dark) | 6 | ~97% |
| 3. API Alkylation | Iodomethyl isopentyl carbonate (1.0) | Carboxylate API (1.0) | Triethylamine | Ether / HMPA | 25 | 24 | Substrate Dep. |
Experimental Protocols and Self-Validating Workflows
Every protocol below is designed as a self-validating system, incorporating built-in analytical checks to ensure the integrity of the intermediate before proceeding to the next synthetic stage.
Protocol 4.1: Synthesis of Chloromethyl 3-Methylbutyl Carbonate
-
Preparation: To an oven-dried, round-bottom flask purged with nitrogen, add 3-methyl-1-butanol (4.4 g, ~50 mmol) and anhydrous dichloromethane (75 mL)[3].
-
Base Addition: Add pyridine (4.0 g, ~50 mmol) to the solution and stir until homogeneous[3].
-
Controlled Addition: Submerge the reaction flask in an ice-water bath (0 °C). Add chloromethyl chloroformate (6.5 g, ~50 mmol) dropwise via an addition funnel over 30 minutes to control the exothermic reaction[3].
-
Propagation: Remove the cooling bath and allow the reaction to stir at room temperature (25 °C) for 16 hours[3].
-
Workup: Transfer the mixture to a separatory funnel. Wash the organic layer successively with deionized water (3 × 50 mL) to remove pyridinium chloride salts, followed by a single brine wash (50 mL)[3]. Dry the organic layer over anhydrous sodium sulfate (
), filter, and concentrate under reduced pressure to yield a colorless oil[3]. (Note: Literature reports a crude mass recovery of 10.7 g, indicating near-quantitative conversion with possible trace residual solvent[3]). -
Self-Validation (1H-NMR in CDCl3): Confirm product formation by the presence of a sharp singlet at δ 5.73 ppm (2H,
), a triplet at δ 4.28 ppm (2H, J=7 Hz, ), and a doublet at δ 0.95 ppm (6H, J=5 Hz, )[3].
Protocol 4.2: Finkelstein Activation to Iodomethyl 3-Methylbutyl Carbonate
-
Preparation: Dissolve chloromethyl isopentyl carbonate (4.2 g, ~23 mmol) in dry acetone (25 mL) in a flask wrapped in aluminum foil to protect it from light[4],[1].
-
Halogen Exchange: Add anhydrous sodium iodide (6.0 g, ~40 mmol) in one portion. Stir the reaction mixture at room temperature for 6 hours[4],[1]. Visual Cue: The solution will rapidly become turbid as insoluble NaCl precipitates.
-
Solvent Removal: Evaporate the acetone under reduced pressure.
-
Workup: Suspend the residue in water (50 mL) and extract with diethyl ether (3 × 30 mL). Wash the combined ether extracts with aqueous sodium bisulfite (to reduce any photolytically generated
back to water-soluble iodide, preventing product discoloration), followed by water and brine[1]. Dry over and evaporate to yield a light-yellow oil (approx. 6.1 g)[1]. -
Self-Validation (1H-NMR in CDCl3): Confirm complete halogen exchange by the disappearance of the chloromethyl singlet at δ 5.73 ppm and the appearance of a new, highly deshielded iodomethyl singlet at δ 5.96 ppm (2H,
)[1].
Protocol 4.3: Application in API Alkylation (Methyldopa Prodrug Model)
-
API Solvation: Dissolve the protected API (e.g., N-benzyloxycarbonyl-[3,4-di-(benzyloxycarbonyloxy)-phenyl]-2-methyl alanine, 12.0 g) in a 1:1 mixture of diethyl ether (25 mL) and hexamethylphosphoramide (HMPA, 25 mL)[1]. Causality: HMPA is a highly polar aprotic solvent that selectively solvates the counter-cation, leaving the API carboxylate "naked" and highly nucleophilic.
-
Deprotonation: Add triethylamine (2.1 g) and stir for 15 minutes to generate the carboxylate anion[1].
-
Alkylation: Add the highly reactive iodomethyl 3-methylbutyl carbonate (6.0 g) to the solution. Stir at room temperature for 24 hours[1].
-
Self-Validation (LC-MS): Monitor the reaction via LC-MS to confirm the disappearance of the starting API mass and the emergence of the target acyloxyalkyl prodrug mass.
Synthetic Workflow Visualization
Workflow for synthesis and application of chloromethyl 3-methylbutyl carbonate in prodrugs.
References
- PrepChem: Synthesis of Chloromethyl 3-methyl-1-butyl carbonate.
- BenchChem: Application Notes: Reaction Conditions for Chloromethyl Isopropyl Carbonate with Amines.
- PrepChem: Synthesis of Iodomethyl 3-methyl-1-butyl carbonate.
- Google Patents (US4426391A): [(Alkoxycarbonyl)oxy]alkyl esters of methyldopa.
Sources
Troubleshooting & Optimization
Technical Support Center: Optimizing the Yield of Chloromethyl 3-Methylbutyl Carbonate Synthesis
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to scale up the synthesis of chloromethyl alkyl carbonates, specifically chloromethyl 3-methylbutyl carbonate (also known as chloromethyl isoamyl carbonate).
While the theoretical reaction—a simple chloroformylation of 3-methyl-1-butanol (isoamyl alcohol) using chloromethyl chloroformate and pyridine—appears trivial, the practical execution is fraught with chemoselectivity and stability issues. The chloromethyl group is not merely a passive protecting group; it is a highly reactive electrophile. Failing to account for its dual reactivity is the primary reason for diminished yields.
This guide is designed to deconstruct the mechanistic pitfalls of this synthesis, provide causality-driven troubleshooting, and deliver a self-validating protocol to consistently achieve >85% yields.
Mechanistic Overview & Reaction Pathways
To troubleshoot yield loss, we must first map the competing reaction pathways. The diagram below illustrates the kinetic competition between the desired acylpyridinium intermediate pathway and the three major side reactions: hydrolysis, symmetrical carbonate formation, and pyridinium salt generation.
Reaction pathways in chloromethyl 3-methylbutyl carbonate synthesis highlighting side reactions.
Troubleshooting Guide & FAQs
Q1: My TLC shows complete consumption of the starting alcohol, but my isolated yield after aqueous workup is below 40%. Where is my product going?
The Causality: Your product is likely being washed down the drain as a water-soluble pyridinium salt. Pyridine acts as a nucleophilic catalyst to form the reactive acylpyridinium intermediate[1]. However, once the target carbonate is formed, the -CH₂Cl group remains susceptible to S_N2 attack. If the reaction is left stirring for too long (e.g., the 16-hour overnight stirs reported in legacy patents[2]), the pyridine will attack the chloromethyl carbon, displacing the chloride ion to form a highly polar 1-(alkoxycarbonyl)oxymethylpyridinium chloride salt[3]. During your aqueous workup, this salt dissolves in the water layer. The Fix: Strictly limit your reaction time. The chloroformylation is typically complete within 1.5 to 2 hours at room temperature. Monitor via GC-MS or TLC and quench immediately upon completion.
Q2: I am observing a lot of unreacted isoamyl alcohol, and the reaction stalls. Why?
The Causality: This is a classic symptom of moisture contamination. Chloromethyl chloroformate is intensely electrophilic. If your solvent (DCM) or glassware is not rigorously dried, water competes with the isoamyl alcohol. Water attacks the chloroformate to form an unstable carbonic acid derivative that rapidly decarboxylates into formaldehyde, CO₂, and HCl. This destroys your reagent stoichiometry, leaving unreacted alcohol behind. The Fix: Use strictly anhydrous DCM (<50 ppm H₂O), flame-dried glassware, and conduct the reaction under a positive pressure of Argon or Nitrogen.
Q3: GC-MS analysis of my crude mixture shows a significant byproduct with a mass corresponding to di-isoamyl carbonate. How do I prevent this?
The Causality: Symmetrical carbonate formation occurs when the local concentration of the alcohol is too high relative to the chloroformate, or when the reaction temperature spikes. The intermediate chloromethyl carbonate undergoes a second nucleophilic attack by the alcohol, displacing the chloromethyl group to form the symmetrical byproduct. The Fix: Ensure a slight stoichiometric excess of chloromethyl chloroformate (1.1 equivalents). More importantly, control the exotherm by adding the chloroformate dropwise via an addition funnel to the alcohol/pyridine mixture strictly at 0 °C[1].
Quantitative Data Summary
Optimizing this synthesis requires abandoning outdated "overnight" protocols in favor of kinetically controlled parameters. The table below summarizes the critical adjustments.
| Parameter | Legacy Literature Conditions[2] | Optimized Causality-Driven Conditions | Mechanistic Impact on Yield |
| Solvent Moisture | Reagent-grade DCM | Anhydrous DCM (<50 ppm H₂O) | Prevents competitive hydrolysis of the highly electrophilic chloroformate. |
| Reaction Time | 16 hours (Overnight) | 1.5 - 2.5 hours (Monitored) | Aborts the secondary S_N2 attack by pyridine, preventing water-soluble salt formation[3]. |
| Temperature | Ambient addition | 0 °C dropwise addition, then 20 °C | Suppresses exotherm-driven formation of the symmetrical di-isoamyl carbonate byproduct. |
| Workup Temp | Ambient aqueous wash | Ice-cold aqueous wash | Minimizes the hydrolysis of the labile chloromethyl carbonate bond during purification. |
Self-Validating Experimental Protocol
Objective: Maximize yield by kinetically favoring carbonate formation while suppressing pyridinium salt generation.
Materials:
-
3-Methyl-1-butanol (Isoamyl alcohol), anhydrous: 4.4 g (50.0 mmol, 1.0 eq)
-
Chloromethyl chloroformate, 98%: 7.1 g (55.0 mmol, 1.1 eq)
-
Pyridine, anhydrous: 4.35 g (55.0 mmol, 1.1 eq)
-
Dichloromethane (DCM), anhydrous: 75 mL
Step-by-Step Execution:
-
System Preparation: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and an addition funnel. Purge the system with Argon for 15 minutes to establish a strictly anhydrous environment.
-
Reagent Loading: Dissolve the 3-methyl-1-butanol and anhydrous pyridine in 75 mL of anhydrous DCM. Cool the mixture to 0 °C using an ice-water bath.
-
Electrophile Addition: Transfer the chloromethyl chloroformate to the addition funnel. Add it dropwise over 30 minutes to the vigorously stirring solution at 0 °C. Causality Note: Dropwise addition controls the exothermic formation of the acylpyridinium intermediate, preventing localized heating[1].
-
Reaction Propagation & In-Process Control: Remove the ice bath and allow the reaction to warm to room temperature (20 °C). Stir for exactly 1.5 hours.
-
Self-Validation Checkpoint: Pull a 50 µL aliquot, dilute in 0.5 mL DCM, and analyze via GC-MS or TLC (Hexanes/EtOAc 9:1, KMnO₄ stain). The reaction is complete when the isoamyl alcohol is fully consumed. Do not exceed 2.5 hours of total reaction time to prevent the degradation of the product into a pyridinium salt[3].
-
-
Quenching and Workup: Transfer the mixture to a separatory funnel. Wash immediately with 50 mL of ice-cold water, followed by 50 mL of ice-cold 0.5 M HCl (to quench and remove excess pyridine), 50 mL of saturated aqueous NaHCO₃, and 50 mL of brine.
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄. Filter and concentrate under reduced pressure using a rotary evaporator. Critical: Keep the water bath temperature below 30 °C to prevent thermal degradation of the chloromethyl ester.
-
Expected Outcome: The protocol furnishes the pure chloromethyl 3-methylbutyl carbonate as a colorless oil. Expected yield: 85–90% (7.6–8.1 g). The product structure can be validated via IR spectroscopy (characteristic carbonate C=O stretch at ~1783 cm⁻¹)[2].
References
-
Synthesis of Chloromethyl 3-methyl-1-butyl carbonate (US04426391) - PrepChem. Available at:[Link]
-
Design, Development, and Optimisation of Smart Linker Chemistry for Targeted Colonic Delivery—In Vitro Evaluation - MDPI. Available at:[Link]
Sources
Technical Support Center: Optimizing Base Reactivity in Chloromethyl 3-Methylbutyl Carbonate Alkylations
Welcome to the Technical Support Center for prodrug synthesis. Chloromethyl 3-methylbutyl carbonate (CMBC)—also known as chloromethyl isopentyl carbonate—is a highly effective alkylating agent used to append alkoxycarbonyloxymethyl promoieties to active pharmaceutical ingredients (APIs).
Because CMBC contains two electrophilic centers (the chloromethyl carbon and the carbonate carbonyl), the choice of base is the single most critical variable in your reaction. The base must efficiently deprotonate your API without acting as a nucleophile that degrades the CMBC reagent.
Reaction Workflow & Base Logic
Workflow of prodrug synthesis via CMBC alkylation, highlighting the critical role of base selection.
Frequently Asked Questions (FAQs)
Q1: Why does the choice of base dictate the success or failure of CMBC alkylation?
A1: CMBC is an electrophile designed to undergo an
Q2: Should I use organic amines or inorganic carbonates for the alkylation step?
A2: Inorganic bases, particularly Cesium Carbonate (
Q3: Can pyridine be used as the base? A3: Pyridine is the standard base used during the upstream synthesis of CMBC itself (reacting 3-methyl-1-butanol with chloromethyl chloroformate) to scavenge HCl[4]. However, it is strongly discouraged in the alkylation step. Pyridine is nucleophilic enough to displace the chloride on CMBC, forming an unstable acylpyridinium-like intermediate that leads to rapid reagent degradation and low prodrug yields.
Troubleshooting Guide
| Symptom | Root Cause | Corrective Action |
| Sluggish reaction / Incomplete API conversion | The chloride leaving group on CMBC is relatively poor for | Implement Finkelstein Catalysis: Add a catalytic or stoichiometric amount of Tetrabutylammonium Iodide (TBAI) or NaI[1][2]. The iodide ion displaces the chloride to form iodomethyl 3-methylbutyl carbonate in situ, which is orders of magnitude more reactive. |
| High CMBC degradation / Low prodrug yield | Base-catalyzed hydrolysis. If the solvent or base is not strictly anhydrous, the base deprotonates water, generating hydroxide ions that rapidly cleave the carbonate linkage of CMBC. | Ensure all solvents (DMF, MeCN) are strictly anhydrous (<50 ppm water). Switch from hygroscopic bases to freshly oven-dried |
| Formation of unexpected API dimers/polymers | The base is too strong, leading to secondary deprotonations on the API, or the reaction temperature is too high, causing thermal degradation of the chloromethyl intermediate. | Lower the reaction temperature to 0°C during CMBC addition. Switch to a milder base (e.g., |
Quantitative Data: Base Selection Matrix
The following table summarizes the physiochemical properties and typical yield impacts of various bases in CMBC alkylations based on standard prodrug synthesis protocols.
| Base Type | Example | pKa (Conjugate Acid) | Nucleophilicity | Steric Hindrance | Suitability for CMBC Alkylation |
| Inorganic (Alkali) | ~10.3 | Very Low (Heterogeneous) | N/A | Excellent. Promotes the "cesium effect" for high | |
| Inorganic (Alkali) | ~10.3 | Very Low (Heterogeneous) | N/A | Good. Slower than | |
| Hindered Amine | DIPEA | 10.75 | Low | High | Good. Best choice if a homogeneous organic system is required[1][3]. |
| Unhindered Amine | TEA | 10.75 | Moderate | Moderate | Poor. Competes with API to form quaternary ammonium salts[1]. |
| Aromatic Amine | Pyridine | 5.25 | High | Low | Do Not Use. Causes rapid reagent degradation during alkylation[4]. |
Detailed Experimental Protocol: Finkelstein-Assisted Alkylation
This self-validating protocol utilizes
Materials Required:
-
API (Nucleophile, e.g., Carboxylic acid or Phosphate) (1.0 eq)
-
Chloromethyl 3-methylbutyl carbonate (CMBC) (1.2 - 1.5 eq)
-
Cesium Carbonate (
), freshly oven-dried (1.5 eq) -
Tetrabutylammonium Iodide (TBAI) (0.5 - 1.0 eq)
-
Anhydrous Acetonitrile (MeCN) or DMF
Step-by-Step Methodology:
-
Nucleophile Activation: Dissolve the API (1.0 eq) in anhydrous MeCN under a nitrogen atmosphere. Add freshly dried
(1.5 eq).-
Causality:
deprotonates the API. -
Self-Validation: The suspension will change in appearance (often becoming finer or slightly more homogeneous) as the highly soluble cesium salt of the API forms. Stir for 30 minutes at room temperature.
-
-
Finkelstein Catalyst Addition: Add TBAI (0.5 - 1.0 eq) to the reaction mixture.
-
Causality: TBAI serves as the source of soluble iodide to convert the sluggish chloromethyl group into a highly reactive iodomethyl intermediate[2].
-
Self-Validation: The mixture may take on a faint yellow tint, confirming the dissolution and availability of the iodide ions.
-
-
Electrophile Addition: Cool the reaction mixture to 0°C using an ice bath. Dissolve CMBC (1.2 eq) in a small volume of anhydrous MeCN and add it dropwise to the reaction mixture.
-
Causality: Dropwise addition at 0°C prevents thermal degradation of the transient iodomethyl intermediate and minimizes localized excesses of the electrophile, preventing double-alkylation side reactions.
-
-
Alkylation: Remove the ice bath and allow the reaction to warm to room temperature. Depending on the API, heating to 60–80°C may be required[2]. Stir for 12 hours.
-
Self-Validation: Monitor via TLC or LC-MS. You should observe the complete disappearance of the API peak and the emergence of a less polar product spot (the prodrug).
-
-
Quenching and Workup: Pour the reaction mixture into water and extract twice with Ethyl Acetate (EtOAc). Wash the combined organic layers with water, then brine. Dry over
and concentrate under reduced pressure.-
Causality: The aqueous wash effectively removes the unreacted
, generated CsCl salts, and the water-soluble TBAI catalyst, leaving the crude prodrug in the organic phase[2].
-
References
- Source: prepchem.
- Synthesis of acyloxymethylcarbonates 3 – 5.
- Synthetic Approaches, Properties, and Applications of Acylals in Preparative and Medicinal Chemistry Source: MDPI URL
- Source: Chemical Reviews (ACS Publications)
Sources
Validation & Comparative
"Cross-reactivity studies of Chloromethyl 3-methylbutyl carbonate"
Title: Chemoselectivity and Biological Cross-Reactivity of Chloromethyl 3-methylbutyl carbonate: A Comparative Guide for Prodrug Linker Selection
Introduction In the landscape of prodrug design, the selection of an appropriate masking moiety is critical for optimizing oral bioavailability, cellular permeability, and systemic stability. Chloromethyl 3-methylbutyl carbonate (CMBC, CAS: 89838-66-4), also referred to as chloromethyl isopentyl carbonate, is a specialized alkoxycarbonyloxyalkylating agent. It has been historically utilized to synthesize prodrugs of complex APIs, such as methyldopa derivatives, by masking polar functional groups[1].
However, the application of highly reactive chloromethyl linkers introduces significant challenges regarding cross-reactivity . For drug development professionals, cross-reactivity manifests in two distinct phases:
-
Synthetic Cross-Reactivity (Chemoselectivity): Off-target alkylation of polyfunctional APIs during manufacturing.
-
Biological Cross-Reactivity (Protein Adduction): In vivo electrophilic adduction of the intact linker or its reactive metabolites (e.g., formaldehyde) with biological nucleophiles like glutathione (GSH) or off-target proteins.
This guide objectively compares the cross-reactivity profile of CMBC against two industry-standard alternatives: Chloromethyl isopropyl carbonate (CMIC), utilized in the blockbuster antiviral tenofovir disoproxil[2], and Chloromethyl pivalate (POM-Cl), utilized in sulbactam pivoxil and various nucleoside phosphonates[3][4].
1. Structural Causality and Reactivity Profiles
The cross-reactivity of these linkers is fundamentally governed by the steric hindrance surrounding their electrophilic centers and ester/carbonate linkages.
-
CMBC (Isopentyl Carbonate): Features a primary oxygen attached to a bulky 3-methylbutyl tail. The primary carbonate is highly susceptible to esterase cleavage, while the lipophilic tail provides moderate steric shielding against spontaneous hydrolysis.
-
CMIC (Isopropyl Carbonate): Features a secondary oxygen. The increased steric bulk directly adjacent to the carbonate linkage slows down enzymatic cleavage compared to primary carbonates, offering a balanced pharmacokinetic profile[2].
-
POM-Cl (Pivalate Ester): Features a highly sterically hindered tert-butyl group adjacent to the carbonyl. This extreme steric shielding drastically reduces both synthetic cross-reactivity and enzymatic cleavage rates, making it highly stable but sometimes too slow to release the active API[3].
Quantitative Comparison of Linker Performance
The following table synthesizes the comparative performance of these linkers based on established structure-activity relationships in prodrug synthesis.
| Linker | Structure Type | Synthetic Chemoselectivity (O- vs N- Alkylation) | Enzymatic Cleavage Rate (HLM t1/2) | Biological Cross-Reactivity (GSH Depletion Risk) |
| CMBC | Primary Carbonate | Moderate (Prone to N-alkylation if unoptimized) | Fast (< 15 min) | High (Rapid formaldehyde release) |
| CMIC | Secondary Carbonate | High (Strong preference for O-alkylation) | Moderate (~30-45 min) | Moderate |
| POM-Cl | Pivaloyl Ester | Very High (Sterically restricted) | Slow (> 2 hours) | Low (Slower metabolite generation) |
2. Biological Cross-Reactivity: The Reactive Metabolite Challenge
A critical aspect of biological cross-reactivity for all (alkoxycarbonyl)oxyalkyl prodrugs is their degradation pathway. Upon esterase-mediated cleavage, these prodrugs form an unstable hemiacetal intermediate that spontaneously decomposes to release the active API, carbon dioxide, an alcohol (isopentanol for CMBC), and formaldehyde [1]. Formaldehyde is a potent electrophile that readily cross-reacts with cysteine and lysine residues on off-target proteins, potentially leading to hepatotoxicity or immunogenic responses.
Fig 1. Enzymatic cleavage pathway of CMBC prodrugs and reactive metabolite generation.
3. Experimental Workflows: Self-Validating Protocols
To accurately assess and mitigate the cross-reactivity of CMBC during drug development, rigorous experimental protocols must be employed. The following methodologies provide self-validating systems for evaluating both synthetic and biological cross-reactivity.
Protocol A: Chemoselective Alkylation Profiling (Synthetic Cross-Reactivity)
Purpose: To determine the chemoselectivity of CMBC when reacting with a polyfunctional API containing both amine (-NH2) and carboxylate (-COOH) groups. Causality Principle: By utilizing a Finkelstein reaction (in situ conversion of the chloromethyl group to a highly reactive iodomethyl group), the reaction can be run at lower temperatures. This kinetic control suppresses thermodynamically driven off-target N-alkylation, enhancing O-selectivity[1].
Step-by-Step Methodology:
-
Preparation: Dissolve 1.0 mmol of the polyfunctional API in 5 mL of anhydrous N,N-Dimethylformamide (DMF) under an inert argon atmosphere.
-
Base Addition: Add 1.2 mmol of Cesium Carbonate (Cs2CO3). Note: Cs2CO3 provides superior solubility and softer basicity compared to K2CO3, minimizing API degradation.
-
Catalyst Integration: Add 0.5 mmol of anhydrous Sodium Iodide (NaI) to the mixture.
-
Linker Introduction: Dropwise add 1.1 mmol of CMBC (or CMIC/POM-Cl for comparison) while maintaining the reaction temperature at 0°C.
-
Incubation & Quenching: Stir the mixture at room temperature for 4 hours. Quench the reaction by adding 10 mL of ice-cold saturated aqueous NH4Cl.
-
Extraction & Analysis: Extract with ethyl acetate (3 x 10 mL). Concentrate the organic layer and analyze the crude mixture via LC-MS/MS. Calculate the ratio of O-alkylated product to N-alkylated cross-reactive adducts using integrated peak areas.
Protocol B: Glutathione (GSH) Trapping Assay (Biological Cross-Reactivity)
Purpose: To quantify the formation of reactive electrophilic adducts resulting from CMBC cleavage in a physiologically relevant matrix. Causality Principle: GSH acts as a surrogate for cellular nucleophiles. If CMBC or its released formaldehyde is highly cross-reactive, it will deplete GSH, forming covalent thioacetal adducts detectable by mass spectrometry.
Step-by-Step Methodology:
-
Matrix Preparation: Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3 mM MgCl2.
-
Incubation: Combine 50 µM of the CMBC-prodrug and 500 µM of reduced Glutathione (GSH) in the buffer. Pre-incubate at 37°C for 5 minutes.
-
Enzymatic Activation: Initiate the reaction by adding Human Liver Microsomes (HLM) to a final protein concentration of 1.0 mg/mL.
-
Time-Course Sampling: Aliquot 100 µL samples at 0, 15, 30, 60, and 120 minutes.
-
Quenching: Immediately quench each aliquot into 300 µL of ice-cold acetonitrile containing an internal standard (e.g., labetalol).
-
Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C to precipitate proteins.
-
HRMS Analysis: Analyze the supernatant using High-Resolution Mass Spectrometry (LC-HRMS). Utilize a neutral loss scan for m/z 129 (characteristic of the γ-glutamyl moiety) to selectively identify and quantify GSH-formaldehyde and GSH-linker adducts.
Fig 2. Self-validating workflow for Glutathione (GSH) trapping and cross-reactivity analysis.
Conclusion While Chloromethyl 3-methylbutyl carbonate (CMBC) offers a unique lipophilic profile for prodrug synthesis, its primary carbonate structure makes it highly susceptible to rapid enzymatic cleavage. This rapid cleavage exacerbates biological cross-reactivity by generating a sudden influx of reactive formaldehyde. For modern drug development, transitioning to sterically modulated linkers like CMIC or POM-Cl often provides a safer, more predictable chemoselective and biological cross-reactivity profile, ensuring higher synthetic yields and reduced off-target toxicity.
References
- US4426391A -[(Alkoxycarbonyl)oxy]alkyl esters of methyldopa - Google Patents.
- CN103922938A - Method for synthesizing chloromethyl isopropyl carbonate - Google Patents.
- Buy Chloromethyl pival
- New prodrugs of two pyrimidine acyclic nucleoside phosphonates: Synthesis and antiviral activity - PMC. NIH.
Sources
- 1. US4426391A - [(Alkoxycarbonyl)oxy]alkyl esters of methyldopa - Google Patents [patents.google.com]
- 2. CN103922938A - Method for synthesizing chloromethyl isopropyl carbonate - Google Patents [patents.google.com]
- 3. Buy Chloromethyl pivalate | 18997-19-8 [smolecule.com]
- 4. New prodrugs of two pyrimidine acyclic nucleoside phosphonates: Synthesis and antiviral activity - PMC [pmc.ncbi.nlm.nih.gov]
"Chloromethyl 3-methylbutyl carbonate versus chloromethyl isopropyl carbonate in prodrug synthesis"
An in-depth technical comparison for researchers, scientists, and drug development professionals evaluating alkyloxycarbonyloxymethyl prodrug strategies.
Executive Summary: The Role of Carbonyloxymethyl Moieties
In modern drug discovery, highly polar therapeutic agents—such as phosphonates, phosphates, and carboxylic acids—often suffer from poor passive transcellular permeability, leading to sub-optimal oral bioavailability[1]. To bypass these biopharmaceutical limitations, medicinal chemists frequently employ the bioreversible prodrug approach, temporarily masking polar pharmacophores with lipophilic moieties[1].
Among the most successful strategies is the use of alkyloxycarbonyloxymethyl groups. By alkylating a polar parent active pharmaceutical ingredient (API) with a chloromethyl alkyl carbonate, the resulting prodrug gains significant lipophilicity. Upon cellular entry, endogenous carboxylesterases cleave the carbonate, triggering a spontaneous decomposition cascade that releases the active API.
This guide objectively compares two critical reagents used to synthesize these prodrugs: Chloromethyl isopropyl carbonate (CMIC) and Chloromethyl 3-methylbutyl carbonate (C3MBC) . While CMIC is the industry standard for isopropyloxycarbonyloxymethyl (POC) prodrugs (e.g., Tenofovir disoproxil)[2], C3MBC offers an extended aliphatic architecture for APIs requiring extreme lipophilicity adjustments[3].
Mechanistic Rationale: Isopropyl vs. 3-Methylbutyl
The selection between an isopropyl and a 3-methylbutyl (isoamyl) terminal group is not arbitrary; it is governed by the causality between molecular architecture and pharmacokinetic behavior.
-
Lipophilicity and Membrane Permeation: The primary driver for passive diffusion across the intestinal epithelium is the partition coefficient (LogP). The isoamyl group of C3MBC adds two additional methylene units compared to the isopropyl group of CMIC. This increases the hydrophobic surface area, significantly elevating the prodrug's LogP. For exceptionally polar APIs (like bis-phosphonates), the POC group may not provide sufficient lipophilicity, making the isoamyloxycarbonyloxymethyl group a necessary alternative.
-
Steric Hindrance and Enzymatic Stability: Prodrugs must survive the gastrointestinal tract but cleave efficiently once in systemic circulation or target cells. Human carboxylesterases (CES1 in the liver, CES2 in the intestine) are highly sensitive to steric bulk. The branched isopropyl group in CMIC provides steric shielding close to the carbonate carbonyl, modulating the rate of hydrolysis[4]. The 3-methylbutyl group shifts the steric bulk further from the reactive center, which can alter the enzymatic recognition profile, potentially shifting the primary site of bioconversion.
-
Byproduct Toxicity: The enzymatic cleavage of these prodrugs releases stoichiometric amounts of an aliphatic alcohol. CMIC releases isopropanol , while C3MBC releases isoamyl alcohol . Both are generally recognized as safe in the micro-molar quantities generated during dosing, but isoamyl alcohol possesses a distinct sensory profile and a slightly different metabolic clearance pathway.
Comparative Performance Data
The following table summarizes the physicochemical and functional differences between the two reagents and their resulting prodrugs.
| Property | Chloromethyl isopropyl carbonate (CMIC) | Chloromethyl 3-methylbutyl carbonate (C3MBC) |
| CAS Number | 98298-66-9 | 89838-66-4 |
| Terminal Alkyl Group | Isopropyl (Branched, C3) | 3-Methylbutyl / Isoamyl (Branched, C5) |
| Prodrug Moiety | Isopropyloxycarbonyloxymethyl (POC) | Isoamyloxycarbonyloxymethyl |
| Lipophilicity Contribution (ΔcLogP) | Moderate (~ +1.2 per moiety) | High (~ +2.1 per moiety) |
| Enzymatic Cleavage Byproduct | Isopropanol | Isoamyl alcohol |
| Primary Application | Standard oral bioavailability enhancement | Extreme polarity masking, high-lipophilicity targeting |
Experimental Protocols: Reagent Synthesis
To ensure trustworthiness and reproducibility, the following self-validating protocols detail the synthesis of both chloromethyl carbonate reagents. Both reactions rely on the nucleophilic attack of an alcohol on chloromethyl chloroformate in the presence of a mild base.
Protocol A: Synthesis of Chloromethyl Isopropyl Carbonate (CMIC)
Causality: Pyridine or triethylamine is used to neutralize the HCl generated during the esterification, preventing the degradation of the acid-sensitive chloromethyl intermediate[2].
-
Preparation: In a flame-dried, nitrogen-purged 250 mL round-bottom flask, dissolve isopropanol (1.0 equiv) in anhydrous dichloromethane (DCM) (approx. 1 M concentration). Add pyridine (1.1 equiv).
-
Addition: Cool the reaction mixture to 0°C using an ice-water bath. Slowly add chloromethyl chloroformate (1.1 equiv) dropwise via an addition funnel over 30 minutes to control the exothermic reaction.
-
Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 12–16 hours.
-
Workup: Quench the reaction with cold water. Wash the organic layer sequentially with 1N HCl (to remove excess pyridine), saturated aqueous NaHCO3, and brine.
-
Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify via vacuum distillation to yield CMIC as a colorless liquid[2].
Protocol B: Synthesis of Chloromethyl 3-methylbutyl Carbonate (C3MBC)
Causality: The longer aliphatic chain of isoamyl alcohol slightly reduces its nucleophilicity compared to isopropanol; however, standard room-temperature conditions are sufficient to drive the reaction to completion[3].
-
Preparation: Dissolve 4.4 g of 3-methyl-1-butanol (isoamyl alcohol) in 75 mL of DCM. Add 4.0 g of pyridine[3].
-
Addition: Cool the mixture in an ice bath. Add 6.5 g of chloromethyl chloroformate dropwise with continuous magnetic stirring[3].
-
Reaction: Remove the cooling bath and stir the reaction at room temperature for 16 hours[3].
-
Workup: Wash the DCM solution three times with distilled water and once with brine to remove pyridinium chloride salts[3].
-
Purification: Dry the organic layer over sodium sulfate and evaporate the solvent under reduced pressure to furnish 10.7 g of pure C3MBC as a colorless oil[3]. Validation (NMR): 1H NMR (CDCl3) δ 0.95 (6H, d, J=5 Hz), 1.66 (3H, m), 4.28 (2H, t, J=7 Hz), 5.73 (2H, s)[3].
Prodrug Synthesis Workflow
The conversion of a parent API to its alkyloxycarbonyloxymethyl prodrug involves an SN2 displacement. The polar functional group (e.g., a phosphonic acid) is first deprotonated by a sterically hindered base (like DIPEA) to form a nucleophilic anion. This anion attacks the electrophilic chloromethyl carbon of either CMIC or C3MBC, displacing the chloride ion[4].
Figure 1: Divergent synthesis workflow for alkyloxycarbonyloxymethyl prodrugs.
In Vivo Cleavage and Pharmacokinetics
The true utility of these prodrugs lies in their self-immolative cleavage mechanism. Neither the POC nor the isoamyloxycarbonyloxymethyl group is biologically active; they are transient pharmacokinetic vehicles[1].
Upon absorption, ubiquitous carboxylesterases hydrolyze the distal carbonate bond. This produces a highly unstable hydroxymethyl intermediate. Driven by thermodynamics, this intermediate rapidly undergoes spontaneous decomposition, expelling formaldehyde and releasing the fully active, unmasked API into the intracellular space[4].
Figure 2: Enzymatic cleavage and spontaneous decomposition cascade of carbonate prodrugs.
Selection Guide: Which Reagent to Choose?
-
Choose Chloromethyl isopropyl carbonate (CMIC) when:
-
Developing standard oral formulations where moderate lipophilicity is sufficient to achieve target bioavailability.
-
Regulatory precedent is a priority. The POC moiety is extensively validated in FDA-approved drugs (e.g., Tenofovir disoproxil fumarate), streamlining safety justifications regarding the isopropanol byproduct[2].
-
-
Choose Chloromethyl 3-methylbutyl carbonate (C3MBC) when:
-
The parent API is exceptionally hydrophilic (e.g., heavily charged at physiological pH) and standard POC modification fails to achieve adequate Caco-2 permeability.
-
There is a need to fine-tune the enzymatic cleavage rate. The extended isoamyl chain alters the steric interaction with the active site of CES1/CES2, which can be utilized to delay premature hydrolysis in the gut lumen, thereby enhancing systemic exposure.
-
References
-
Chemical Reviews - Synthesis of Nucleoside Phosphate and Phosphonate Prodrugs. American Chemical Society (ACS). Available at:[Link]
- Google Patents (CN103922938A) - Method for synthesizing chloromethyl isopropyl carbonate.
-
PubMed Central (PMC) - Prodrugs for Improved Drug Delivery: Lessons Learned from Recently Developed and Marketed Products. National Institutes of Health. Available at:[Link]
-
PrepChem - Synthesis of Chloromethyl 3-methyl-1-butyl carbonate (Derived from US Patent 4,426,391). Available at:[Link]
Sources
- 1. Prodrugs for Improved Drug Delivery: Lessons Learned from Recently Developed and Marketed Products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CN103922938A - Method for synthesizing chloromethyl isopropyl carbonate - Google Patents [patents.google.com]
- 3. prepchem.com [prepchem.com]
- 4. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Operational Guide: Safe Handling and Disposal of Chloromethyl 3-Methylbutyl Carbonate
As a Senior Application Scientist, I frequently encounter laboratories scaling up the synthesis of active pharmaceutical ingredients (APIs). Chloromethyl 3-methylbutyl carbonate (also known as chloromethyl isopentyl carbonate, CAS: 89838-66-4) is a highly reactive alkylating agent widely utilized in drug development, particularly for synthesizing prodrugs such as methyldopa[1] and aripiprazole derivatives[2].
While invaluable for installing lipophilic carbonate moieties, this colorless oil[3] presents severe operational hazards. It is highly moisture-sensitive and degrades into toxic, corrosive, and gaseous byproducts[4][5]. Disposing of unused reagents, reaction residues, or spills requires a rigorous, self-validating quenching protocol to protect laboratory personnel and ensure environmental compliance.
Hazard Assessment and Physicochemical Profiling
Before initiating any disposal protocol, it is critical to understand the quantitative hazards of both the parent molecule and its degradation products. Chloromethyl esters react violently with water, bases, and amines[4][5]. If disposed of improperly (e.g., poured directly into an aqueous waste stream), the chemical undergoes an uncontrolled hydrolysis reaction that rapidly pressurizes containers and releases toxic fumes[5].
Table 1: Quantitative Hazard and Property Comparison for Disposal
| Chemical Species | Role in Disposal | Boiling Point / State | Primary Hazard | Mitigation Strategy |
| Chloromethyl 3-methylbutyl carbonate | Starting Waste | Liquid (Colorless oil) | Alkylating agent, Corrosive | Dilute in IPA/THF; Quench |
| Hydrogen Chloride (HCl) | Degradation Product | Gas (dissolves in water) | Corrosive, Toxic inhalation | Neutralize with Na₂CO₃(aq) |
| Formaldehyde (CH₂O) | Degradation Product | Gas (dissolves in water) | Carcinogen, Sensitizer | Trap in alkaline aqueous phase |
| Carbon Dioxide (CO₂) | Degradation Product | Gas | Pressurization hazard | Vent system via bubbler |
| Isopentanol | Degradation Product | 131 °C (Liquid) | Flammable, Irritant | Segregate to organic waste |
Mechanistic Insight: The Hydrolysis Pathway
To design a safe disposal method, we must exploit the chemical's inherent reactivity while controlling the kinetics. The destruction of chloromethyl 3-methylbutyl carbonate relies on a base-promoted hydrolysis pathway.
-
Nucleophilic Attack : Water or hydroxide ions attack the electrophilic centers (the carbonyl carbon and the chloromethyl carbon).
-
Intermediate Formation : This yields unstable intermediates, primarily isopentyl carbonic acid and chloromethanol.
-
Decomposition : These intermediates spontaneously fragment. Isopentyl carbonic acid decomposes into isopentanol and CO₂, while chloromethanol collapses into formaldehyde and HCl.
The Causality of the Hazard: Because the isopentyl group is highly lipophilic, the parent carbonate does not mix with pure water. If water is added directly, a biphasic system forms. The reaction occurs only at the interface, leading to a dangerous accumulation of unreacted material that can suddenly auto-accelerate and erupt once enough heat is generated[6].
Experimental Protocol: Step-by-Step Quenching and Disposal
This methodology is designed to eliminate the biphasic hazard and neutralize toxic byproducts in real-time. Do not deviate from the order of operations.
Reagents and Equipment Required
-
Co-solvent: Tetrahydrofuran (THF) or Isopropanol (IPA)
-
Quenching Agent: Saturated aqueous Sodium Carbonate (Na₂CO₃)
-
Cooling: Ice-water bath (0–5 °C)
-
Environment: Certified fume hood with a continuous nitrogen/argon purge.
Step-by-Step Methodology
Step 1: Preparation and Dilution Transfer the waste chloromethyl 3-methylbutyl carbonate into a round-bottom flask equipped with a magnetic stir bar. Dilute the waste with 5 to 10 volumes of cold THF or IPA.
-
Causality: The co-solvent homogenizes the mixture. By forcing the lipophilic carbonate into a single phase with the incoming aqueous quench, we prevent delayed biphasic eruptions and ensure a linear, predictable reaction rate[6].
Step 2: Thermal Control Submerge the reaction flask in an ice-water bath and equip it with a vented bubbler.
-
Causality: The hydrolysis of α-halo ethers is highly exothermic[6]. Uncontrolled heat accelerates the volatilization of formaldehyde and HCl before they can be trapped in the aqueous phase, posing a severe inhalation hazard[5]. The bubbler allows the safe escape of generated CO₂ gas.
Step 3: Active Quenching Begin vigorous stirring. Add saturated aqueous Na₂CO₃ dropwise via an addition funnel over 30–60 minutes.
-
Causality: Na₂CO₃ provides a mild alkaline environment to immediately neutralize HCl as it forms, preventing the solution from becoming dangerously acidic[4]. It is preferred over concentrated NaOH, which could cause localized boiling and premature degradation of the co-solvent.
Step 4: The Self-Validating System (Validation Checkpoint) Remove the ice bath and allow the mixture to stir at room temperature for 2 hours. Do not proceed to phase separation until the system validates its own safety.
-
pH Verification: Test the aqueous layer with pH paper. It must remain strictly alkaline (pH > 8). A drop in pH indicates incomplete neutralization of HCl; if this occurs, add more Na₂CO₃ until the pH stabilizes.
-
Electrophile Absence: Spot the organic layer on a silica TLC plate and spray with 4-(4-nitrobenzyl)pyridine (NBP) reagent, followed by mild heating. The absence of a blue/purple spot confirms the complete destruction of the reactive chloromethyl alkylating moiety.
Step 5: Phase Separation and Segregation Transfer the validated mixture to a separatory funnel and allow the layers to separate.
-
Organic Phase: Contains isopentanol and the THF/IPA co-solvent. Dispose of this in a designated flammable organic waste container destined for licensed incineration[4][7].
-
Aqueous Phase: Contains dissolved NaCl, sodium formate, and hydrated formaldehyde. Dispose of this in a designated toxic aqueous waste container.
Mandatory Visualization: Disposal Workflow
Workflow for quenching chloromethyl 3-methylbutyl carbonate and phase separation.
Emergency Spill Response
In the event of a spill outside the fume hood, immediate evacuation of the immediate area is required due to the rapid release of lachrymatory and toxic vapors[7].
-
Don appropriate PPE (respirator, heavy-duty nitrile gloves).
-
Do NOT use water to wash the spill[5].
-
Cover the liquid entirely with dry sand or a non-combustible absorbent (e.g., vermiculite) to suppress vapors[7].
-
Using non-sparking tools, sweep the absorbed material into a sealable polyethylene container[7].
-
Transfer the container to a fume hood and execute the quenching protocol (Step 1-5) on the solid mass, using a larger volume of THF/IPA to ensure the reagent is fully extracted from the absorbent before hydrolysis[8].
References
-
[3] Title: Synthesis of Chloromethyl 3-methyl-1-butyl carbonate. Source: PrepChem. URL:[Link]
-
[1] Title: US4426391A - [(Alkoxycarbonyl)oxy]alkyl esters of methyldopa. Source: Google Patents. URL:
-
[2] Title: EP2445502B1 - Heterocyclic compounds for the treatment of neurological and psychological disorders. Source: Google Patents. URL:
-
[7] Title: Chloromethyl chloroformate | C2H2Cl2O2 | CID 62754. Source: PubChem - NIH. URL:[Link]
-
[6] Title: 1-Methoxymethyl-1-phenylethane (MOMCl quench procedure). Source: Organic Syntheses. URL:[Link]
-
[8] Title: Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Source: National Academies Press. URL:[Link]
Sources
- 1. US4426391A - [(Alkoxycarbonyl)oxy]alkyl esters of methyldopa - Google Patents [patents.google.com]
- 2. EP2445502B1 - Heterocyclic compounds for the treatment of neurological and psychological disorders - Google Patents [patents.google.com]
- 3. prepchem.com [prepchem.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. fishersci.com [fishersci.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Chloromethyl chloroformate | C2H2Cl2O2 | CID 62754 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. zaeralab.ucr.edu [zaeralab.ucr.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
